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  • Product: Chromane-3-carbohydrazide
  • CAS: 1097790-45-8

Core Science & Biosynthesis

Foundational

The Chromane Scaffold: A Privileged Framework for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. Within the vast...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. Within the vast landscape of heterocyclic compounds, the chromane scaffold has emerged as a "privileged structure," a testament to its recurring presence in a multitude of biologically active molecules.[1] This bicyclic heterocycle, consisting of a benzene ring fused to a dihydropyran ring, provides a versatile template for the design and synthesis of compounds with a broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the significant potential of chromane derivatives in various therapeutic areas, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to evaluate their efficacy.

The Versatility of the Chromane Core: A Gateway to Diverse Pharmacological Applications

The inherent structural features of the chromane ring system, including its aromatic and heterocyclic components, allow for extensive chemical modifications at various positions. This adaptability is the cornerstone of its diverse pharmacological profile, which encompasses anticancer, anti-inflammatory, neuroprotective, and antioxidant activities.[1] The strategic placement of different functional groups on the chromane nucleus allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its interaction with biological targets and its overall therapeutic effect.

Anticancer Potential of Chromane Derivatives: Targeting the Hallmarks of Malignancy

Chromane derivatives have demonstrated significant promise as anticancer agents by targeting key molecular machinery and signaling pathways that are dysregulated in cancer.[3] Their multifaceted mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and disruption of crucial cellular processes.

Mechanisms of Anticancer Activity

The anticancer effects of chromane derivatives are often attributed to their ability to interact with and modulate the function of critical cellular targets:

  • Enzyme Inhibition: A primary mechanism of action for many chromane-based anticancer agents is the inhibition of enzymes that are vital for cancer cell survival and proliferation.

    • Kinases: Protein kinases are key regulators of cellular signaling pathways, and their aberrant activity is a common feature of many cancers. Certain chromane derivatives have been identified as potent inhibitors of various kinases, thereby disrupting downstream signaling cascades that promote tumor growth.[4]

    • Topoisomerases: These enzymes are essential for resolving DNA topological problems during replication and transcription. Chromane derivatives have been shown to inhibit topoisomerase activity, leading to DNA damage and the induction of apoptosis in cancer cells.

    • Tubulin: The polymerization of tubulin to form microtubules is a critical process for cell division. Some chromane derivatives act as tubulin polymerization inhibitors, arresting the cell cycle at the G2/M phase and triggering apoptosis.[5]

Structure-Activity Relationship (SAR) in Anticancer Chromanes

The anticancer potency of chromane derivatives is profoundly influenced by the nature and position of substituents on the chromane scaffold. For instance, in a series of Schiff base derivatives of chromane, the presence and position of electron-withdrawing or electron-donating groups on the appended aromatic rings were found to be critical for their cytotoxic activity against the MCF-7 breast cancer cell line.[2] Specifically, compound 6i from the study demonstrated a promising growth inhibition of 50% (GI50) at a concentration of 34.7 µM.[2]

Compound IDRR1R2GI50 (µM) against MCF-7
6a HHH>100
6b H4-ClH50.1
6i H2-Cl4-NO234.7
6l H2-OH5-Br44.6

Table 1: Anticancer activity of selected chromane derivatives against the MCF-7 human breast cancer cell line. Data sourced from Rawat et al. (2016).[2]

This data underscores the importance of systematic structural modifications in optimizing the anticancer efficacy of chromane derivatives.

Experimental Protocol: Evaluating Antiproliferative Activity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[4]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG-2, HT-29) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the chromane derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[4]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the logarithm of the compound concentration.[6]

Experimental Workflow for MTT Assay

MTT_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection & Analysis Cell_Seeding Seed Cancer Cells in 96-well Plate Add_Compounds Add Compounds to Cells Cell_Seeding->Add_Compounds Compound_Prep Prepare Serial Dilutions of Chromane Derivatives Compound_Prep->Add_Compounds Incubate_48_72h Incubate for 48-72 hours Add_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50

Caption: Workflow for determining the antiproliferative activity of chromane derivatives using the MTT assay.

Anti-inflammatory Properties of Chromane Derivatives: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributing factor to a wide range of diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Chromane derivatives have emerged as promising anti-inflammatory agents due to their ability to modulate key signaling pathways involved in the inflammatory response.[1]

Mechanism of Anti-inflammatory Action: Inhibition of the NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the expression of pro-inflammatory genes, such as cytokines, chemokines, and adhesion molecules.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.

Several chromane derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] For example, certain chroman-2-carboxylic acid N-(substituted)phenylamides have demonstrated potent inhibition of NF-κB activation in lipopolysaccharide (LPS)-stimulated macrophage RAW 264.7 cells, with the most active compound exhibiting an IC50 of 18.2 µM.[1]

NF-κB Signaling Pathway and Inhibition by Chromane Derivatives

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Sequesters IkBa_P p-IκBα IkBa->IkBa_P NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation Chromane Chromane Derivatives Chromane->IKK Inhibits Chromane->NFkB_nuc Inhibits Nuclear Translocation DNA DNA NFkB_nuc->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes Activates

Caption: Simplified diagram of the NF-κB signaling pathway and points of inhibition by chromane derivatives.

Experimental Protocol: In Vitro Anti-inflammatory Assay - Inhibition of Protein Denaturation

The inhibition of protein denaturation is a well-established method for screening the anti-inflammatory activity of compounds.[8]

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of the chromane derivative solution at various concentrations (e.g., 100-500 µg/mL) and 0.5 mL of a 1% aqueous solution of bovine serum albumin (BSA).

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 57°C for 3 minutes.

  • Cooling: Cool the mixture under running tap water.

  • Turbidity Measurement: Measure the turbidity of the solution at 660 nm using a spectrophotometer.

  • Control and Standard: Use a control solution without the compound and a standard anti-inflammatory drug (e.g., diclofenac sodium) for comparison.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Neuroprotective Effects of Chromane Derivatives: A Beacon of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function.[9] Chromane derivatives have shown significant neuroprotective potential through their ability to combat oxidative stress, inhibit key enzymes, and modulate signaling pathways implicated in these debilitating conditions.[9]

Mechanisms of Neuroprotection in Alzheimer's Disease

The pathology of Alzheimer's disease is complex, involving the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Chromane derivatives have been shown to interfere with these pathological processes through multiple mechanisms:

  • Inhibition of Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that degrade the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. Certain chromane derivatives have demonstrated potent inhibitory activity against both AChE and BuChE.[9] For instance, a series of gem-dimethylchroman-4-ol derivatives showed good inhibition of equine serum BuChE, with IC50 values in the range of 2.9–7.3 µM.[9]

  • Modulation of Amyloid-beta Production: Some chromane derivatives have been investigated for their ability to modulate the processing of the amyloid precursor protein (APP), thereby reducing the production of neurotoxic Aβ peptides.

  • Antioxidant and Anti-neuroinflammatory Effects: Oxidative stress and neuroinflammation are major contributors to the neuronal damage observed in Alzheimer's disease. The antioxidant properties of chromane derivatives, which are discussed in the next section, play a crucial role in their neuroprotective effects. Furthermore, their ability to inhibit pro-inflammatory signaling pathways, such as NF-κB, helps to mitigate the damaging effects of neuroinflammation.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of chromane derivatives against AChE and BuChE can be determined using a modified Ellman's method.[4]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the enzyme (AChE or BuChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (DTNB).

  • Reaction Setup: In a 96-well plate, add the enzyme solution and the chromane derivative at various concentrations.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the substrate and DTNB.

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the chromane derivative. The IC50 value is then determined from the dose-response curve.

Antioxidant Properties of Chromane Derivatives: Scavenging Reactive Oxygen Species

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases. The chromane scaffold, particularly when substituted with hydroxyl groups, is a well-known antioxidant pharmacophore. The most prominent example is vitamin E (α-tocopherol), which contains a chromanol ring.

Mechanism of Antioxidant Action

Chromane derivatives exert their antioxidant effects primarily through their ability to donate a hydrogen atom from a phenolic hydroxyl group to a free radical, thereby neutralizing it and preventing it from causing cellular damage. The resulting chromanoxyl radical is relatively stable and can be recycled back to the active antioxidant form.

Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay is a widely used method to determine the antioxidant capacity of a sample.[10]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of a fluorescent probe (e.g., fluorescein), a free radical generator (e.g., AAPH), and a standard antioxidant (e.g., Trolox).

  • Reaction Setup: In a black 96-well plate, add the fluorescent probe, the chromane derivative at various concentrations, and the standard.

  • Reaction Initiation: Initiate the reaction by adding the AAPH solution.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence decay at an excitation wavelength of 485 nm and an emission wavelength of 520 nm over time in a fluorescence microplate reader.

  • Data Analysis: Calculate the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to that of the Trolox standard.[11]

ORAC Assay Workflow

ORAC_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prepare_Reagents Prepare Fluorescein, AAPH, and Trolox Mix_Reagents Mix Fluorescein and Sample/Standard Prepare_Reagents->Mix_Reagents Prepare_Samples Prepare Chromane Derivative Samples Prepare_Samples->Mix_Reagents Add_AAPH Initiate Reaction with AAPH Mix_Reagents->Add_AAPH Measure_Fluorescence Monitor Fluorescence Decay Add_AAPH->Measure_Fluorescence Calculate_AUC Calculate Area Under the Curve (AUC) Measure_Fluorescence->Calculate_AUC Determine_ORAC Determine ORAC Value Calculate_AUC->Determine_ORAC

Caption: A schematic representation of the Oxygen Radical Absorbance Capacity (ORAC) assay workflow.

Synthesis of Bioactive Chromane Derivatives

The synthesis of chromane derivatives is a well-established field in organic chemistry, with numerous methodologies available to construct the core scaffold and introduce diverse functionalities.[12]

General Synthetic Strategies

A common and versatile approach to synthesize the chromane skeleton involves the reaction of a phenol with an α,β-unsaturated aldehyde or ketone in the presence of a catalyst.[13] For instance, substituted chroman-4-ones can be synthesized via a base-promoted crossed aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[13] The reaction can be efficiently carried out using microwave irradiation.[13]

General Synthesis of Chroman-4-ones

Chromane_Synthesis Reactant1 2'-Hydroxyacetophenone Intermediate Chalcone Intermediate Reactant1->Intermediate + Reactant2 Aldehyde Reactant2->Intermediate Base, Microwave Product Chroman-4-one Intermediate->Product Intramolecular oxa-Michael Addition

Caption: A general synthetic route for the preparation of chroman-4-one derivatives.

Further modifications of the chromane core can be achieved through various organic reactions, such as condensation reactions to introduce Schiff bases or other heterocyclic moieties, thereby expanding the chemical space and allowing for the exploration of new pharmacological activities.[2] A detailed synthetic procedure for a series of chromane derivatives with dual anti-breast cancer and antiepileptic activities involved the condensation of a 6-substituted-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromene-2-carbohydrazide with various isatin derivatives in acetic acid under reflux.[2]

Conclusion and Future Perspectives

The chromane scaffold undoubtedly holds a prominent position in modern drug discovery. Its inherent versatility, coupled with a proven track record of diverse and potent pharmacological activities, makes it an invaluable framework for the development of novel therapeutic agents. This guide has provided a comprehensive overview of the anticancer, anti-inflammatory, neuroprotective, and antioxidant potential of chromane derivatives, supported by mechanistic insights, structure-activity relationships, and detailed experimental protocols.

The future of chromane-based drug discovery lies in the continued exploration of its vast chemical space. The application of advanced synthetic methodologies, including combinatorial chemistry and diversity-oriented synthesis, will undoubtedly lead to the generation of novel chromane libraries with enhanced potency and selectivity. Furthermore, a deeper understanding of the molecular interactions between chromane derivatives and their biological targets, facilitated by computational modeling and structural biology, will enable a more rational and targeted approach to drug design. As our knowledge of the complex signaling networks that underpin various diseases continues to grow, the chromane scaffold is poised to play an even more significant role in the development of next-generation therapeutics that are both effective and safe.

References

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Exploratory

The Ascendant Role of Chromane-3-Carbohydrazide Derivatives in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling a Privileged Scaffold In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the need for greater efficacy, improved safety profiles, and the ability...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the need for greater efficacy, improved safety profiles, and the ability to overcome drug resistance. Within this dynamic field, certain chemical scaffolds emerge as "privileged structures" due to their inherent ability to interact with a multitude of biological targets. The chromane ring system is one such scaffold, widely distributed in nature and forming the core of numerous bioactive molecules.[1] When functionalized with a carbohydrazide moiety at the 3-position, the resulting chromane-3-carbohydrazide derivatives unlock a remarkable spectrum of pharmacological activities, positioning them as a focal point of contemporary drug discovery efforts. This guide provides an in-depth technical exploration of this promising class of compounds, from their synthesis to their therapeutic potential and future outlook, tailored for researchers, scientists, and professionals in drug development.

Synthetic Pathways to the Chromane-3-Carbohydrazide Core

The journey to potent chromane-3-carbohydrazide derivatives begins with elegant and efficient synthetic strategies. The primary route involves a two-step process: the formation of a chromane-3-carboxylate ester followed by its conversion to the corresponding carbohydrazide.

Synthesis of the Precursor: Ethyl Chromane-3-Carboxylate

A cornerstone of this synthesis is the Knoevenagel condensation. This reaction typically involves the condensation of a salicylaldehyde derivative with an active methylene compound, such as diethyl malonate, in the presence of a basic catalyst like piperidine.[2][3]

Experimental Protocol: Knoevenagel Condensation for Ethyl 2-Oxo-2H-chromene-3-carboxylate
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve salicylaldehyde (1 equivalent) and diethyl malonate (1.2 equivalents) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure ethyl 2-oxo-2H-chromene-3-carboxylate.[2]

Causality: The use of a basic catalyst like piperidine is crucial for the deprotonation of the active methylene group of diethyl malonate, facilitating its nucleophilic attack on the aldehyde. Ethanol serves as a suitable solvent for both reactants and allows for efficient heat transfer during reflux.

Formation of the Chromane-3-Carbohydrazide

The synthesized ester is then readily converted to the carbohydrazide via hydrazinolysis. This nucleophilic acyl substitution reaction involves the treatment of the ester with hydrazine hydrate.

Experimental Protocol: Synthesis of 2-Oxo-2H-chromene-3-carbohydrazide
  • Reactant Mixture: Suspend ethyl 2-oxo-2H-chromene-3-carboxylate (1 equivalent) in ethanol in a round-bottom flask.

  • Hydrazine Addition: Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the suspension.

  • Reaction Conditions: Reflux the mixture for several hours (typically 3-6 hours), during which the solid ester will gradually dissolve and a new precipitate of the carbohydrazide will form.

  • Isolation: After cooling, collect the precipitated 2-oxo-2H-chromene-3-carbohydrazide by filtration, wash with ethanol, and dry.[4]

Self-Validation: The progress of this reaction can be monitored by TLC, observing the disappearance of the starting ester spot and the appearance of the more polar carbohydrazide product. The identity and purity of the final product should be confirmed by spectroscopic methods such as NMR and IR, and by melting point determination.

The following diagram illustrates the general synthetic workflow:

G cluster_0 Synthesis of Chromane-3-carboxylate cluster_1 Synthesis of Chromane-3-carbohydrazide Salicylaldehyde Salicylaldehyde Step1 Knoevenagel Condensation Salicylaldehyde->Step1 DiethylMalonate Diethyl Malonate DiethylMalonate->Step1 Piperidine Piperidine (catalyst) Piperidine->Step1 EthylChromane3Carboxylate Ethyl Chromane-3-carboxylate Step1->EthylChromane3Carboxylate Step2 Hydrazinolysis EthylChromane3Carboxylate->Step2 HydrazineHydrate Hydrazine Hydrate HydrazineHydrate->Step2 Chromane3Carbohydrazide Chromane-3-carbohydrazide Step2->Chromane3Carbohydrazide

Caption: General synthetic scheme for chromane-3-carbohydrazide.

The Therapeutic Promise: A Spectrum of Biological Activities

Chromane-3-carbohydrazide derivatives have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant body of research highlights the potent anticancer properties of chromane derivatives.[5][6] These compounds have been shown to exert their effects through multiple mechanisms, including the inhibition of crucial cellular pathways involved in cancer progression.

One of the key mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers, promoting cell proliferation and preventing apoptosis. Certain chromane derivatives have been identified as potent inhibitors of NF-κB activation.[7]

G LPS Inflammatory Stimuli (e.g., LPS) IKK IKK Complex LPS->IKK Chromane Chromane-3-carbohydrazide Derivative Chromane->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (inactive) (p50/p65)-IκBα Complex IkB->NFkB_inactive Degradation NFkB_active NF-κB (active) (p50/p65) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory & Pro-survival Genes Nucleus->Gene Transcription Response Cancer Cell Proliferation & Survival Gene->Response

Sources

Protocols & Analytical Methods

Method

Method Development Guide: Quantification of Chromane-3-carbohydrazide

Application Note & Protocol Series | Vol. 42 Introduction & Physicochemical Profiling[1][2][3][4][5] Chromane-3-carbohydrazide is a critical pharmacophore in medicinal chemistry, serving as a scaffold for antimicrobial,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Series | Vol. 42

Introduction & Physicochemical Profiling[1][2][3][4][5]

Chromane-3-carbohydrazide is a critical pharmacophore in medicinal chemistry, serving as a scaffold for antimicrobial, anticancer, and neuroprotective agents. Its quantification presents a distinct "Analytical Triad" of challenges that generic protocols often fail to address:

  • Polarity Mismatch: The lipophilic chromane ring contrasts sharply with the highly polar, hydrophilic carbohydrazide tail (-CONHNH₂), leading to peak tailing or poor retention on standard C18 columns without mobile phase optimization.

  • Reactivity: The terminal hydrazine group is a strong nucleophile, making the molecule susceptible to oxidative degradation and Schiff base formation with trace aldehydes in solvents.

  • UV Response: While the chromane ring possesses native fluorescence and UV absorbance (~275-285 nm), the molar extinction coefficient is often insufficient for trace-level quantification (e.g., genotoxic impurity screening), necessitating derivatization.

This guide provides three distinct, self-validating protocols tailored to the concentration range and matrix complexity.

The Analytical Decision Matrix

Before selecting a method, consult the following decision tree to align your protocol with your sensitivity requirements.

DecisionMatrix Figure 1: Analytical Strategy for Chromane-3-carbohydrazide Start Start: Define Analytical Goal Matrix Select Matrix Type Start->Matrix RawMat Raw Material / API Purity (High Conc: >0.1 mg/mL) Matrix->RawMat Bio Biological Plasma / Microsomes (Trace: ng/mL) Matrix->Bio Impurity Genotoxic Impurity Screening (Trace: ppm levels) Matrix->Impurity MethodA METHOD A: Direct RP-HPLC (UV @ 280 nm) Simple, Robust RawMat->MethodA MethodC METHOD C: LC-MS/MS (MRM Mode) Highest Specificity Bio->MethodC MethodB METHOD B: Pre-column Derivatization (Schiff Base UV/Fluorescence) Increases Lipophilicity & Signal Impurity->MethodB If UV only Impurity->MethodC If MS available

Method A: Direct RP-HPLC (Purity & Assay)

Scope: Routine Quality Control (QC), stability testing, and synthetic yield determination.

Mechanistic Insight

Hydrazides are weak bases. To prevent secondary interactions with residual silanols on the silica backbone (which causes peak tailing), the mobile phase pH must be controlled. We utilize a phosphate buffer at pH 3.0. At this pH, the hydrazide nitrogen is partially protonated, but the suppression of silanol ionization is the dominant factor in improving peak shape.

Protocol Parameters
ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with dilute H₃PO₄)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (Chromane absorption max)
Injection Vol 10 µL
Column Temp 30°C
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
8.04060
10.01090
12.09010
15.09010
Critical Self-Validation Step

System Suitability Test (SST): Inject a standard solution (50 µg/mL) six times.

  • Acceptance Criteria: RSD of peak area < 1.0%; Tailing Factor (T) < 1.5.

  • Troubleshooting: If T > 1.5, add 0.1% Triethylamine (TEA) to the buffer to mask silanols, though modern end-capped columns rarely require this.

Method B: Derivatization for Trace Analysis

Scope: Quantifying low levels of hydrazide where UV sensitivity is insufficient, or to shift retention time away from polar matrix interferences.

Mechanistic Insight

The nucleophilic hydrazine group (-NHNH₂) reacts rapidly with aldehydes to form a hydrazone (Schiff base) . By reacting Chromane-3-carbohydrazide with 4-dimethylaminobenzaldehyde (4-DMAB) , we conjugate the chromane system with an additional aromatic ring. This creates a hyper-conjugated system with:

  • Red-shifted λ-max: Moves detection to ~400-420 nm (visible region), eliminating interference from most colorless biological matrix components.

  • Increased Lipophilicity: The product retains strongly on C18, moving away from the solvent front.

Derivatization Figure 2: Schiff Base Derivatization Mechanism Reactant1 Chromane-3-carbohydrazide (Polar, Weak UV) Process Acid Catalysis (Ethanol/HCl) Reactant1->Process Reactant2 4-DMAB (Reagent) Reactant2->Process Product Chromane-Hydrazone Derivative (Highly Lipophilic, λmax ~410 nm) Process->Product - H2O

Derivatization Protocol
  • Reagent Prep: Dissolve 200 mg 4-dimethylaminobenzaldehyde in 10 mL Ethanol containing 100 µL conc. HCl.

  • Reaction: Mix 500 µL Sample + 500 µL Reagent in a capped amber vial.

  • Incubation: Heat at 50°C for 20 minutes. (Kinetics are fast; heat ensures completion).

  • Analysis: Inject directly or dilute with Mobile Phase.

  • Detection: Change UV wavelength to 410 nm .

Method C: LC-MS/MS (Bioanalysis)

Scope: DMPK studies (Plasma/Urine) requiring high sensitivity (LLOQ < 1 ng/mL).

Mechanistic Insight

Electrospray Ionization (ESI) in positive mode is ideal. The hydrazide group protonates easily ([M+H]⁺). However, phosphate buffers (Method A) are non-volatile and must be replaced with Formic Acid/Ammonium Formate .

Protocol Parameters
ParameterSpecification
Column Waters ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Ionization ESI Positive (+)
MRM Transition Quantifier: [M+H]⁺ → [Chromane Core]⁺ (Loss of hydrazide)Qualifier: [M+H]⁺ → [R-CO]⁺

Note: The specific m/z values depend on the exact substituents on the chromane ring. For unsubstituted Chromane-3-carbohydrazide (MW ~190), monitor 191.1 → 133.1 (Chromane cation).

Sample Preparation (Protein Precipitation)[6]
  • Aliquot 50 µL Plasma.

  • Add 150 µL cold Acetonitrile (containing Internal Standard, e.g., Carbamazepine).

  • Vortex 1 min, Centrifuge 10,000 x g for 5 min.

  • Inject 2 µL of supernatant.

Validation & Regulatory Compliance (ICH Q2(R1))

To ensure data integrity suitable for regulatory submission, the following validation parameters must be met.

ParameterAcceptance CriteriaExperimental approach
Specificity No interference at RT of analyte in blank matrix.Inject Blank vs. Spiked Sample.
Linearity R² > 0.9995 concentration levels (e.g., 50% to 150% of target).
Accuracy 98.0% - 102.0% RecoverySpike samples at 80%, 100%, 120%.
Precision RSD < 2.0%6 replicates at 100% level.
LOD/LOQ S/N > 3 (LOD) and > 10 (LOQ)Serial dilution of standard.
Solution Stability Change < 2.0% over 24hRe-inject standard after 24h at RT.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2]

  • Soni, J. N., & Soman, S. S. (2010). Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica, 2(3), 211-218. (Provides foundational chemistry for chromane-3-carboxylates and hydrazide synthesis).

  • Al-Amiery, A. A., et al. (2013). Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages. Molecules, 18, Discusses hydrazide-Schiff base derivatization kinetics.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (Crucial for Method C workflow).

Disclaimer: This protocol is intended for research and development purposes. All analytical methods should be validated in the user's specific laboratory environment before use in regulated studies.

Sources

Application

Application Note: A Framework for High-Throughput Screening Using the Chromane-3-Carbohydrazide Scaffold for Kinase Inhibitor Discovery

Abstract The chromone and chromane ring systems are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2][3] When functionalize...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chromone and chromane ring systems are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2][3] When functionalized with a carbohydrazide moiety, the resulting scaffold, such as Chromane-3-carbohydrazide, becomes a powerful and versatile starting point for combinatorial chemistry and drug discovery.[4][5] The hydrazide group serves as a reactive handle for the synthesis of large, diverse chemical libraries, a prerequisite for successful high-throughput screening (HTS) campaigns.[6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the Chromane-3-carbohydrazide scaffold in HTS to discover novel inhibitors of protein kinases, a critical target class in oncology and inflammatory diseases. We present the scientific rationale, detailed protocols for two industry-standard HTS assay formats—Fluorescence Polarization (FP) and AlphaLISA®—and a systematic workflow for hit validation and characterization.

The Scientific Rationale: Why Chromane-3-Carbohydrazide?

The strategic selection of a core scaffold is a cornerstone of modern drug discovery. The Chromane-3-carbohydrazide framework is particularly compelling for several reasons:

  • The Privileged Chromane Core: The chromane structure is a recurring motif in natural products and synthetic bioactive molecules, known for its favorable drug-like properties and ability to interact with a wide range of biological targets.[7] Its rigid, bicyclic nature provides a well-defined three-dimensional geometry for presentation of pharmacophoric features, making it an ideal starting point for inhibitor design.[1][2] Derivatives have demonstrated significant potential as anticancer agents.[8][9][10]

  • The Versatile Carbohydrazide Handle: The true power of this scaffold in an HTS context lies in the carbohydrazide functional group (-CONHNH₂). This group is highly nucleophilic and readily undergoes condensation reactions with a vast array of commercially available aldehydes and ketones to form stable hydrazone derivatives.[11][12] This straightforward chemistry allows for the rapid and efficient generation of large, diverse libraries of compounds from a single, common core, which is essential for exploring a wide chemical space during screening.[13][14]

  • Proven Bioactivity: Carbohydrazides and their hydrazone derivatives are not merely synthetic linkers; they are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] This inherent bioactivity increases the probability of identifying potent "hits" within a screening library.

Designing the HTS Campaign: Assay Selection

The success of any HTS campaign hinges on the selection of a robust, sensitive, and scalable assay technology.[15][16] For screening against protein kinases, two homogenous (no-wash) assay formats are particularly well-suited: Fluorescence Polarization (FP) for direct binding and AlphaLISA® for enzymatic activity.

  • Fluorescence Polarization (FP): This technique measures changes in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger protein.[17][18] In a competitive binding assay, an inhibitor from the library will displace the tracer from the kinase's active site, leading to a decrease in polarization. This method is ideal for identifying compounds that bind to the target, regardless of their mechanism of inhibition.[19][20]

  • AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology is exceptionally sensitive and versatile for measuring enzymatic activity.[21] For a kinase assay, a biotinylated substrate peptide and an antibody recognizing the phosphorylated version of that substrate are used. When the kinase phosphorylates the substrate, it enables the proximity of Donor and Acceptor beads, generating a strong luminescent signal. Inhibitors prevent this phosphorylation, resulting in a loss of signal.[22][23][24]

The choice between these technologies depends on the primary screening goal. FP directly identifies binders, while AlphaLISA identifies functional inhibitors of kinase activity. Often, they are used sequentially, with a primary screen in one format and hit confirmation in the other (orthogonal testing) to eliminate false positives.[25]

G start Define Screening Goal q1 Primary Goal: Identify Direct Binders? start->q1 fp_assay Select Fluorescence Polarization (FP) Assay q1->fp_assay  Yes alphalisa_assay Select AlphaLISA Enzymatic Assay q1->alphalisa_assay No (Identify Functional Inhibitors) orthogonal Use alternative assay for orthogonal validation fp_assay->orthogonal alphalisa_assay->orthogonal

Caption: HTS Assay Technology Selection Workflow.

Protocol: Focused Library Synthesis

This protocol outlines the parallel synthesis of a chromane-3-carbohydrazone library, a critical first step before screening.

G cluster_0 Synthesis Workflow start Chromane-3-carbohydrazide (Core Scaffold) reaction Parallel Condensation Reaction (Ethanol, Acetic Acid catalyst) start->reaction reagents Array of diverse Aldehydes/Ketones (in 96-well plate) reagents->reaction purification Purification / Work-up (e.g., Precipitation or SPE) reaction->purification qc Quality Control (LC-MS / NMR on select wells) purification->qc library Final Library Plate (in DMSO) qc->library

Caption: Focused Library Synthesis Workflow.

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of Chromane-3-carbohydrazide in ethanol.

    • In a 96-well deep-well plate, dispense 100 µL of 110 mM solutions of a diverse set of aldehydes or ketones in ethanol (one per well).

  • Reaction:

    • To each well of the aldehyde/ketone plate, add 100 µL of the Chromane-3-carbohydrazide solution.

    • Add 5 µL of glacial acetic acid to each well to catalyze the reaction.

    • Seal the plate and incubate at 60°C for 4-6 hours with shaking.

  • Work-up and Isolation:

    • Allow the plate to cool to room temperature. Many hydrazone products will precipitate.

    • Centrifuge the plate to pellet the products. Decant the supernatant.

    • Wash the pellets with cold ethanol, centrifuge, and decant again.

    • Dry the resulting solids under vacuum.

  • Library Plating:

    • Dissolve the dried compounds in each well in a precise volume of dimethyl sulfoxide (DMSO) to create a final stock concentration of 10 mM.

    • This plate is now the master library plate, ready for HTS.

  • Quality Control:

    • Select a representative subset of wells (e.g., 5-10 compounds) for analysis by LC-MS to confirm product formation and estimate purity.

Protocols: HTS Assay Execution

The following are detailed protocols for performing the primary screen in a 384-well format. Automation using liquid handlers is highly recommended for all dispensing steps to ensure precision and throughput.[26][27]

Protocol 4.1: Fluorescence Polarization (FP) Binding Assay

Principle: An inhibitor from the library competes with a fluorescently labeled tracer for binding to the kinase active site. Inhibition is detected as a decrease in the polarization value (mP).[18]

Reagents & Materials:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.

  • Kinase: Purified, active protein kinase of interest.

  • FP Tracer: A fluorescently labeled small molecule known to bind the kinase active site.

  • Test Compounds: Chromane-3-carbohydrazone library plate (10 mM in DMSO).

  • Plates: Black, low-volume 384-well assay plates.

  • Plate Reader: Equipped with FP capabilities (e.g., 485 nm excitation / 535 nm emission filters for a fluorescein-based tracer).

Procedure:

  • Compound Plating: Using an acoustic liquid handler or pin tool, transfer 50 nL of each test compound from the library plate into the assay plate wells. This results in a 10 µM final concentration in a 10 µL assay volume.

  • Controls: Designate columns for controls:

    • Negative Control (0% Inhibition): 50 nL of DMSO (no compound).

    • Positive Control (100% Inhibition): 50 nL of a known, potent unlabeled inhibitor.

  • Reagent Addition:

    • Prepare a "Kinase/Tracer Mix" in Assay Buffer. The optimal concentrations of kinase and tracer must be predetermined during assay development to give a robust signal window (>100 mP).[20]

    • Dispense 10 µL of the Kinase/Tracer Mix into all wells.

  • Incubation:

    • Seal the plates and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plates on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence intensity. The reader software will calculate the millipolarization (mP) values.

Protocol 4.2: AlphaLISA Kinase Activity Assay

Principle: An inhibitor prevents the kinase from phosphorylating a biotinylated peptide substrate. This prevents the binding of streptavidin-coated Donor beads and phospho-specific antibody-coated Acceptor beads, resulting in a loss of the luminescent signal.[21][22]

Reagents & Materials:

  • Assay Buffer: As recommended by the AlphaLISA kit manufacturer (e.g., AlphaLISA buffer).

  • Kinase: Purified, active protein kinase.

  • Substrate: Biotinylated peptide substrate for the kinase.

  • ATP: Adenosine triphosphate.

  • AlphaLISA Reagents: Streptavidin-Donor Beads and anti-phospho-substrate Antibody-Acceptor Beads.

  • Stop Solution: To terminate the enzymatic reaction (e.g., EDTA).

  • Plates: White, 384-well ProxiPlates or similar.

  • Plate Reader: AlphaLISA-capable reader (e.g., EnVision, PHERAstar).

Procedure:

  • Compound Plating: Transfer 50 nL of test compounds (or DMSO/control) into the assay plate wells (final concentration 10 µM).

  • Kinase Reaction:

    • Prepare a "Kinase/Substrate Mix" in Assay Buffer.

    • Dispense 5 µL of this mix into all wells.

    • Initiate the reaction by adding 5 µL of ATP solution (concentration should be at or near the Km for the kinase).

  • Incubation: Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection:

    • Add 5 µL of Stop Solution containing the AlphaLISA Acceptor Beads. Incubate for 60 minutes at room temperature in the dark.

    • Add 5 µL of Streptavidin-Donor Beads. Incubate for 30 minutes at room temperature in the dark.[21]

  • Data Acquisition: Read the plate on an AlphaLISA-capable plate reader.

G start Prepare Library Plate (10 mM in DMSO) plate_cpd Dispense 50 nL Compound/ Control into 384-well Assay Plate start->plate_cpd add_reagents Add Assay Reagents (e.g., Kinase, Tracer/Substrate) plate_cpd->add_reagents incubate Incubate at Room Temp add_reagents->incubate read Read Plate (FP or AlphaLISA reader) incubate->read data_analysis Primary Data Analysis (Calculate % Inhibition, Z') read->data_analysis hit_selection Select Primary Hits data_analysis->hit_selection

Caption: General HTS Experimental Workflow.

Data Analysis, Hit Triage, and Validation

A successful HTS campaign generates a large volume of data that requires careful analysis to identify genuine hits while discarding false positives.[25][28]

Primary Screen Data Analysis
  • Normalization: The raw data from each well is normalized to the plate controls:

    • Percent Inhibition (%) = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))

  • Quality Control (QC): The robustness of the assay is assessed for each plate using the Z-factor (Z').[29]

    • Z' = 1 - (3(SD_neg + SD_pos)) / |Mean_neg - Mean_pos|*

    • A Z' value > 0.5 indicates an excellent, robust assay suitable for HTS.

Parameter Description Acceptance Criterion
Signal Window Ratio or difference between negative and positive controls.> 5 (for ratio) or > 3x combined SD
Z-Factor (Z') A measure of assay quality, accounting for both signal window and data variation.Z' ≥ 0.5
CV (%) Coefficient of variation for controls.< 15%
Hit Validation Funnel

Compounds that meet the primary hit criteria (e.g., >50% inhibition or >3x SD from the mean of DMSO wells) must undergo a rigorous validation process.

G cluster_0 Hit Validation Funnel primary Primary HTS Hits (~100-1000 compounds) confirm Hit Confirmation (Re-test from fresh stock) primary->confirm dose Dose-Response (IC50) (10-point titration) confirm->dose orthogonal Orthogonal Assay (e.g., test FP hits in AlphaLISA) dose->orthogonal secondary Secondary / Cell-Based Assays (Confirm activity in a biological context) orthogonal->secondary leads Validated Leads for Further Development secondary->leads

Caption: Hit Triage and Validation Funnel.

  • Hit Confirmation: Primary hits are re-tested under the same assay conditions to confirm their activity and rule out experimental error.

  • Dose-Response and Potency (IC₅₀): Confirmed hits are tested in a dilution series (e.g., 10-point, 3-fold dilutions) to determine their half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

  • Orthogonal Testing: Hits are evaluated in a different assay format (e.g., hits from an FP binding assay are tested in an AlphaLISA activity assay). This is crucial for identifying and removing assay-specific artifacts (e.g., fluorescent compounds interfering with FP).[18]

  • Cell-Based Assays: The most promising compounds should be advanced to cell-based assays to confirm their activity in a more physiologically relevant context, assessing factors like cell permeability and cytotoxicity.[30][31][32]

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low Z' (< 0.5) 1. Reagent instability or degradation.[29]2. Inconsistent liquid handling.3. Suboptimal reagent concentrations.1. Prepare fresh reagents daily; check storage conditions.2. Calibrate and maintain automated liquid handlers.3. Re-optimize assay (e.g., enzyme/tracer concentrations).
High Well-to-Well Variability 1. Poor plate quality.2. Incomplete mixing of reagents.3. DMSO quality issues or precipitation of compounds.1. Use high-quality, recommended assay plates.2. Include a brief shaking step after reagent addition.3. Centrifuge library plates before use; ensure DMSO is anhydrous.
High Rate of False Positives 1. Compound interference (e.g., fluorescence, light scattering).2. Compound aggregation.3. Non-specific reactivity.1. Implement orthogonal and counter-screens.2. Include detergent (e.g., Tween-20) in assay buffer; re-test hits with and without detergent.3. Screen against unrelated targets to check for specificity.

Conclusion

The Chromane-3-carbohydrazide scaffold represents a highly attractive starting point for drug discovery campaigns. Its privileged core structure, combined with a synthetically versatile carbohydrazide handle, enables the efficient creation of large and diverse compound libraries. By coupling this chemical tractability with robust, industry-standard HTS technologies like Fluorescence Polarization and AlphaLISA, research organizations can significantly accelerate the identification of potent and selective kinase inhibitors. The systematic application of the protocols and validation workflows detailed in this guide provides a reliable framework for progressing from initial scaffold to validated, cell-active lead compounds.

References

  • Al-Warhi, T., Rizvi, S. U. M., & Arfeen, M. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. PMC. Available at: [Link]

  • Basavaraju, B. (2021). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. ResearchGate. Available at: [Link]

  • Chew, W. L., et al. (2021). A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. PMC. Available at: [Link]

  • Schrader, R. L., et al. (2019). High-throughput, low-cost reaction screening using a modified 3D printer. PubMed. Available at: [Link]

  • Syngene International Ltd. (n.d.). Leveraging High Throughput Screening services to accelerate drug discovery and development. Syngene International Ltd. Available at: [Link]

  • Onyeyilim, E. L. (2024). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Chromones: Privileged scaffold in anticancer drug discovery. ResearchGate. Available at: [Link]

  • International Journal of Chemical and Biological Sciences. (n.d.). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. Available at: [Link]

  • Gucwa, M., et al. (2018). Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. PMC. Available at: [Link]

  • Thompson, M. G., et al. (2020). An automated workflow to screen alkene reductases using high-throughput thin layer chromatography. PubMed. Available at: [Link]

  • Reis, J., et al. (2017). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. ACS Publications. Available at: [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres. Available at: [Link]

  • Kelley, R., et al. (2014). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. NIH. Available at: [Link]

  • Lima, P. C. S., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Available at: [Link]

  • ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? ResearchGate. Available at: [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]

  • Firoozpour, L., et al. (2020). A Series of Benzylidenes Linked to Hydrazine-1-carbothioamide as Tyrosinase Inhibitors: Synthesis, Biological Evaluation and Structure-Activity Relationship. PubMed. Available at: [Link]

  • Reis, J., et al. (2017). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. PubMed. Available at: [Link]

  • LECO Corporation. (n.d.). High Throughput Multi-Residue Screening of Drinking Water using the SPE-DEX~ and Pegasus GC-TOF-MS. LECO Corporation. Available at: [Link]

  • Mo, J., et al. (2020). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. Available at: [Link]

  • Unchained Labs. (n.d.). Unleashing high-throughput reaction screening. Unchained Labs. Available at: [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

  • An, F. S., & Tolliday, N. (2010). Cell-based assays in high-throughput mode (HTS). BioTechnologia. Available at: [Link]

  • Ilaš, J. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Available at: [Link]

  • Li, J., et al. (2024). Metal-Free Selective Reduction of Aromatic Alkynes and Alkenes Using Phosphonic Acid. The Journal of Organic Chemistry. Available at: [Link]

  • Zhang, S., et al. (2023). Fluorescence Polarization-Based High- Throughput Screening Assay for Inhibitors Targeting Cathepsin L. Bio-protocol. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). HTS Assay Validation. Assay Guidance Manual. Available at: [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. Available at: [Link]

  • Ho, C. T., et al. (2015). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]

  • Ware, T. B., et al. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. ACS Omega. Available at: [Link]

  • Zhang, Y. (2014). Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Development and Implementation of a High-Throughput AlphaLISA Assay for Identifying Inhibitors of EZH2 Methyltransferase. ResearchGate. Available at: [Link]

Sources

Method

Protocol for testing Chromane-3-carbohydrazide as an anticancer agent

Application Note: Preclinical Evaluation Protocol for Chromane-3-Carbohydrazide (C3C) as a Small Molecule Anticancer Agent Abstract Chromane-3-carbohydrazide (C3C) represents a privileged scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation Protocol for Chromane-3-Carbohydrazide (C3C) as a Small Molecule Anticancer Agent

Abstract

Chromane-3-carbohydrazide (C3C) represents a privileged scaffold in medicinal chemistry, structurally related to tocopherols and flavonoids. While often utilized as a precursor for hydrazone-based Schiff bases, the C3C core itself possesses distinct pharmacophores capable of hydrogen bonding and metal chelation. This Application Note provides a rigorous, standardized protocol for evaluating the anticancer efficacy of C3C. The guide covers compound handling, primary cytotoxicity screening (MTT), and mechanistic elucidation (Apoptosis/ROS), designed to ensure reproducibility and high-confidence data for "Go/No-Go" decision-making in early drug discovery.

Part 1: Compound Preparation & Quality Control

Rationale: The carbohydrazide moiety (


) is chemically reactive. It functions as a nucleophile and can undergo hydrolysis or oxidation. Proper handling is critical to prevent false negatives due to compound degradation or precipitation.
Solubility & Stock Solution
  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade (

    
    ).
    
  • Concentration: Prepare a 10 mM or 20 mM master stock.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at

    
    . Avoid repeated freeze-thaw cycles (
    
    
    
    cycles).
  • QC Check (Self-Validating Step):

    • Dilute the stock 1:1000 in cell culture media (final 0.1% DMSO).

    • Pass: Solution remains clear after 4 hours at

      
      .
      
    • Fail: Visible turbidity or crystals under 10x microscopy. Action: Sonicate or reduce stock concentration.

Part 2: Primary Screening – In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration (


) of C3C against a panel of cancer cell lines (e.g., MCF-7, HepG2, HCT-116).

Mechanism: The MTT assay relies on mitochondrial succinate dehydrogenase to reduce the tetrazolium salt to purple formazan. Since chromanes can modulate mitochondrial function, strict controls are required.

Experimental Protocol
  • Seeding:

    • Plate cells in 96-well flat-bottom plates (

      
       cells/well in 
      
      
      
      media).
    • Incubate for 24 hours to allow attachment.

  • Treatment:

    • Prepare serial dilutions of C3C (Range:

      
       to 
      
      
      
      ).
    • Vehicle Control: 0.1% DMSO (Must show

      
       viability).
      
    • Positive Control: Doxorubicin or 5-Fluorouracil (

      
      ).
      
    • Blank: Media only (no cells).

  • Incubation:

    • Treat for 48 or 72 hours at

      
      , 
      
      
      
      .
  • Readout:

    • Add

      
       MTT reagent (
      
      
      
      in PBS). Incubate 3–4 hours.
    • Aspirate media carefully.[1]

    • Solubilize formazan crystals with

      
       DMSO.
      
    • Measure Absorbance at 570 nm (Reference: 630 nm).

Data Analysis & Validation

Table 1: Acceptance Criteria for Cytotoxicity Assay

ParameterAcceptance ThresholdAction if Failed
Z-Factor

Reject plate; check pipetting error.
Vehicle CV%

Check cell health/clumping.
Pos. Control

Inhibition
Verify drug potency/stock.
Dose Response Sigmoidal (

)
Repeat with adjusted concentration range.

Part 3: Mechanistic Elucidation

If


, proceed to mechanistic studies. Chromane derivatives frequently induce apoptosis via the intrinsic mitochondrial pathway or generate Reactive Oxygen Species (ROS).
Workflow Visualization

The following diagram outlines the decision logic for the C3C testing pipeline.

C3C_Workflow Start Compound C3C (Stock Prep) Solubility Solubility Check (PBS/Media) Start->Solubility MTT Primary Screen (MTT Assay) Solubility->MTT If Clear Decision IC50 < 10 µM? MTT->Decision Stop Stop/Optimize Structure Decision->Stop No Mech Mechanistic Panel Decision->Mech Yes Apoptosis Annexin V/PI (Flow Cytometry) Mech->Apoptosis ROS ROS Assay (DCFDA Staining) Mech->ROS

Figure 1: Experimental workflow for the evaluation of Chromane-3-carbohydrazide.

Apoptosis Assay (Annexin V / Propidium Iodide)

Rationale: To distinguish whether C3C induces programmed cell death (apoptosis) or non-specific toxicity (necrosis).

Protocol:

  • Seed:

    
     cells/well in 6-well plates.
    
  • Treat: Incubate with C3C at

    
     and 
    
    
    
    for 24 hours.
  • Harvest: Collect cells (including floating cells) by trypsinization.

  • Stain:

    • Wash with cold PBS.[2]

    • Resuspend in

      
       Annexin-binding buffer.[2][3]
      
    • Add

      
       Annexin V-FITC and 
      
      
      
      Propidium Iodide (PI).[2]
    • Incubate 15 min in dark at RT.

  • Flow Cytometry Analysis:

    • Q1 (Annexin- / PI+): Necrosis.

    • Q2 (Annexin+ / PI+): Late Apoptosis.[2]

    • Q3 (Annexin- / PI-): Viable.

    • Q4 (Annexin+ / PI-): Early Apoptosis.[2]

Apoptosis Pathway Visualization

Chromanes often target the Bcl-2 family. The diagram below illustrates the expected pathway activation.

Apoptosis_Pathway Drug C3C ROS ROS Generation Drug->ROS Induction Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Inhibition Bax Bax (Pro-apoptotic) ROS->Bax Activation Bcl2->Bax Blocks Mito Mitochondria (MOMP) Bax->Mito Pore Formation CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Death Apoptosis Casp3->Death

Figure 2: Hypothesized Mechanism of Action (MOA) for C3C-induced apoptosis via the intrinsic mitochondrial pathway.

Part 4: Data Reporting & Interpretation

When reporting results for C3C, ensure the following metrics are tabulated.

Table 2: Example Data Presentation Format

Cell LineTissue OriginC3C

(

)
Positive Control

Selectivity Index (SI)*
MCF-7 Breast


4.2
HepG2 Liver


2.9
HFF-1 Normal Fibroblast

N/A-

*Selectivity Index (SI) =


 (Normal Cells) / 

(Cancer Cells). An

indicates good therapeutic potential.

References

  • National Cancer Institute (NCI). In Vitro Cell Line Screening Project (IVCLSP) Methodology. NCI DTP. Link

  • Riss, T. L., et al. (2013). Cell Viability Assays.[1][4][5][6][7][8][9][10] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Onyeyilim, E. L., et al. (2022).[11] Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(5), 661-682. Link

  • Vermes, I., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51. Link

  • Gomes, A., et al. (2020). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents.[8] Molecules, 25(23), 5740. Link

Sources

Application

Application of Chromane-3-carbohydrazide in HIV-1 integrase inhibition assays

This Application Note and Protocol Guide details the use of Chromane-3-carbohydrazide (specifically focusing on the bioactive 2-oxo-2H-chromene-3-carbohydrazide and related chromone scaffolds) in HIV-1 Integrase (IN) inh...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of Chromane-3-carbohydrazide (specifically focusing on the bioactive 2-oxo-2H-chromene-3-carbohydrazide and related chromone scaffolds) in HIV-1 Integrase (IN) inhibition assays.

[1]

Introduction & Scientific Rationale

The Human Immunodeficiency Virus type 1 (HIV-1) Integrase (IN) enzyme is a critical target for antiretroviral therapy.[1][2][3] It catalyzes two distinct reactions: 3'-processing (3'-P) and Strand Transfer (ST) .[2][4] While current FDA-approved inhibitors (INSTIs) like Raltegravir and Dolutegravir are effective, the emergence of drug-resistant viral strains necessitates the development of novel scaffolds.

Chromane-3-carbohydrazide derivatives (often structurally realized as coumarin-3-carbohydrazides or chromone-3-carbohydrazides) have emerged as a promising class of non-diketo acid (DKA) inhibitors.

Mechanistic Basis

The HIV-1 IN catalytic core contains a DDE triad (Asp64, Asp116, Glu152) that coordinates two magnesium (


) ions essential for catalysis.
  • Pharmacophore: The carbohydrazide linker (

    
    ) coupled with the oxygenated chromane/chromone ring  acts as a bidentate or tridentate ligand.
    
  • Mode of Action: These moieties chelate the catalytic

    
     ions within the active site, displacing the viral DNA 3'-OH end or preventing the binding of host chromosomal DNA. This effectively blocks the Strand Transfer  step.
    

Experimental Workflow Overview

The following diagram illustrates the logical flow from compound preparation to data validation, ensuring a self-validating experimental loop.

G Compound Chromane-3-carbohydrazide (DMSO Stock) Incubation Inhibitor Binding (Pre-incubation) Compound->Incubation Dilution EnzymePrep HIV-1 IN Assembly (w/ LTR DNA) EnzymePrep->Incubation Assembly RxnTrigger Strand Transfer (Add Target DNA) Incubation->RxnTrigger 30 min @ 37°C Detection Signal Quantification (OD 450nm / Fluorescence) RxnTrigger->Detection 1-2 hrs Analysis IC50 & Selectivity Calculation Detection->Analysis

Figure 1: Experimental workflow for HIV-1 Integrase Strand Transfer Inhibition Assay.

Detailed Protocol: In Vitro Strand Transfer (ST) Inhibition Assay

This protocol utilizes a HTS-compatible, non-radioactive ELISA-based format . It measures the ability of recombinant HIV-1 IN to catalyze the insertion of a biotinylated viral DNA donor into a digoxigenin-labeled target DNA.

A. Reagents & Equipment
  • Compound: Chromane-3-carbohydrazide derivative (purity >95%).

  • Enzyme: Recombinant HIV-1 Integrase (Wild Type or Mutant).

  • Donor DNA: Biotinylated HIV-1 LTR double-stranded oligonucleotide.

  • Target DNA: 3'-Digoxigenin (DIG) labeled dsDNA.

  • Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM DTT, 10% Glycerol.
    
  • Detection: Anti-DIG-Alkaline Phosphatase (AP) or HRP conjugate.

  • Substrate: TMB (for HRP) or pNPP (for AP).

  • Plate: Streptavidin-coated 96-well microplates.

B. Compound Preparation[6][7]
  • Stock Solution: Dissolve Chromane-3-carbohydrazide in 100% DMSO to a concentration of 10 mM . Vortex until clear.

  • Working Dilutions: Prepare serial dilutions (e.g., 0.1 nM to 100

    
    M) in Reaction Buffer. Ensure final DMSO concentration in the assay is <5%  (preferably 1%) to prevent enzyme denaturation.
    
C. Assay Procedure

Step 1: Intasome Assembly (Pre-incubation)

  • Rationale: Allows the inhibitor to compete with the DNA or metal ions before the catalytic reaction starts.

  • Action: In a mixing plate, combine:

    • 20

      
      L Reaction Buffer
      
    • 5

      
      L HIV-1 Integrase (400-800 nM final)
      
    • 2

      
      L Biotinylated Donor DNA (substrate)
      
    • 2

      
      L Chromane-3-carbohydrazide (various concentrations)
      
  • Incubate: 30 minutes at 37°C. Note: This forms the "Pre-Integration Complex" (PIC) mimic.

Step 2: Strand Transfer Reaction

  • Action: Transfer the pre-incubated mix into the Streptavidin-coated wells .

  • Incubate: 30 minutes at 37°C to allow immobilization of the Donor DNA-IN complex.

  • Wash: Wash wells 3x with PBS-T (PBS + 0.05% Tween-20) to remove unbound enzyme/inhibitor. Critical: This step separates ST inhibitors from simple binding inhibitors.

  • Reaction Trigger: Add 50

    
    L of Target DNA  (DIG-labeled) in Reaction Buffer containing 
    
    
    
    .
  • Incubate: 60-90 minutes at 37°C.

    • Mechanism:[1][5][6][7] Functional IN will transfer the biotin-donor strand into the DIG-target strand, tethering the DIG label to the plate.

Step 3: Detection

  • Wash: Wash wells 3x with PBS-T.

  • Antibody: Add 100

    
    L Anti-DIG-HRP antibody (1:2000 dilution in PBS-BSA). Incubate 1 hour at Room Temp.
    
  • Develop: Wash 3x. Add 100

    
    L TMB substrate. Incubate 10-20 mins (blue color develops).
    
  • Stop: Add 50

    
    L 1N 
    
    
    
    (color turns yellow).
  • Read: Measure Absorbance at 450 nm .

Data Analysis & Interpretation

Calculation of % Inhibition

Normalize the raw Optical Density (OD) data using the following formula:



  • 
     (Positive Control):  Enzyme + DMSO (No Inhibitor). Represents 100% activity.
    
  • 
     (Negative Control):  No Enzyme or No Target DNA. Represents 0% activity.
    
Summary of Expected Results
ParameterChromane-3-carbohydrazideRaltegravir (Control)Interpretation
IC50 (Strand Transfer) 0.5 - 10

M
10 - 50 nMPotency indicator.[1] Lower is better.
Selectivity Index (SI) > 10> 1000Ratio of Cytotoxicity (

) to Activity (

).
Mg2+ Shift MinimalSignificantIndicates if potency drops when

is replaced by physiological ions.
Mechanism Validation (3'-Processing vs. Strand Transfer)

To confirm the mechanism, run a parallel 3'-Processing Assay .

  • Protocol Modification: Use a longer, uncleaved biotin-LTR donor. Do NOT add Target DNA. Detect the cleavage of the terminal GT dinucleotide (requires specific labeled design or gel electrophoresis).

  • Chromane Specificity: Most carbohydrazide derivatives are Strand Transfer Selective (ST-selective). If the compound inhibits 3'-P with equal potency, it may be a non-specific binder or aggregator.

Troubleshooting & Expert Tips

  • Solubility Issues: Chromane derivatives can be hydrophobic. If precipitation occurs in the buffer, include 0.01% Triton X-100 or increase DMSO to 5% (validate enzyme tolerance first).

  • Metal Ion Dependency: HIV-1 IN is

    
     dependent in vivo but 
    
    
    
    active in vitro.
    • Expert Tip: Always validate final leads in

      
       buffer . Compounds active only in 
      
      
      
      are often false positives (interfacial binders).
  • False Positives (Aggregators): Chromane-3-carbohydrazides can sometimes form colloidal aggregates that sequester the enzyme.

    • Control: Add 0.01% Tween-20 to the reaction buffer. If inhibition disappears, the compound is likely a non-specific aggregator.

Pathway Visualization: Mechanism of Action

The following diagram details the precise interference point of the Chromane-3-carbohydrazide within the HIV-1 Integration pathway.

HIV_Integration ViralDNA Viral cDNA (Cytoplasm) Processing 3'-Processing (GT Removal) ViralDNA->Processing PIC Pre-Integration Complex (IN + Viral DNA) Processing->PIC Nucleus Nuclear Translocation PIC->Nucleus StrandTransfer Strand Transfer (Integration into Host DNA) Nucleus->StrandTransfer Provirus Integrated Provirus StrandTransfer->Provirus Inhibitor Chromane-3-carbohydrazide (Chelates Mg2+ in Active Site) Inhibitor->StrandTransfer BLOCKS

Figure 2: Mechanism of Action. The inhibitor specifically targets the Strand Transfer step by sequestering the catalytic metal cofactors.

References

  • Evaluation of novel N'-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives as potential HIV-1 integrase inhibitors. Source: Royal Society of Chemistry (RSC) / MedChemComm URL:[Link]

  • HIV-1 integrase inhibitors: a review of their chemical development. Source: Antiviral Chemistry & Chemotherapy (PubMed) URL:[Link][3]

  • Hydrazide-containing inhibitors of HIV-1 integrase. Source: Journal of Medicinal Chemistry (ACS) URL:[Link][8]

  • Chromone and chromanone derivatives as strand transfer inhibitors of HIV-1 integrase. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

Sources

Method

Chromane-3-Carbohydrazide as a Potent Tyrosinase Inhibitor: An Application Note and Experimental Protocol

Introduction: The Significance of Tyrosinase Inhibition and the Promise of Chromane Scaffolds Tyrosinase, a copper-containing enzyme, plays a pivotal role in melanogenesis, the biochemical pathway responsible for melanin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Tyrosinase Inhibition and the Promise of Chromane Scaffolds

Tyrosinase, a copper-containing enzyme, plays a pivotal role in melanogenesis, the biochemical pathway responsible for melanin production.[1] While essential for protecting the skin from UV radiation, the overactivity of tyrosinase can lead to hyperpigmentation disorders such as melasma, age spots, and freckles.[2] Consequently, the development of potent and safe tyrosinase inhibitors is a significant focus in the fields of dermatology, cosmetology, and drug development.[3]

Chromane and its derivatives have emerged as a promising class of compounds for tyrosinase inhibition.[2] Their heterocyclic structure provides a versatile scaffold for chemical modifications to optimize inhibitory activity. This application note provides a comprehensive guide to the experimental setup for evaluating chromane-3-carbohydrazide as a tyrosinase inhibitor, detailing the underlying scientific principles, step-by-step protocols, and data analysis methods.

Proposed Synthesis of Chromane-3-Carbohydrazide

While various synthetic routes for chromane derivatives exist, a plausible and efficient method for the synthesis of chromane-3-carbohydrazide can be adapted from established protocols for related compounds.[4][5] A common starting point involves the reaction of a chromene-3-carboxylate derivative with hydrazine hydrate.

A potential synthetic pathway can be conceptualized as a two-step process starting from a suitable chromene precursor. The initial step would involve the synthesis of an ethyl 2-oxo-2H-chromene-3-carboxylate, which can then be reacted with hydrazine hydrate to yield the desired 2-oxo-2H-chromene-3-carbohydrazide.[4]

Experimental Protocols: A Step-by-Step Guide

This section outlines the detailed methodology for assessing the tyrosinase inhibitory activity of chromane-3-carbohydrazide. The most common and well-established method is a spectrophotometric assay using mushroom tyrosinase and L-DOPA as a substrate.[6][7]

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Chromane-3-carbohydrazide (Test Compound)

  • Kojic Acid (Positive Control)[8]

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)[6]

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.8. This buffer will be used for all dilutions unless stated otherwise.[9]

  • Mushroom Tyrosinase Solution (e.g., 60 U/mL): Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. It is crucial to keep the enzyme solution on ice to maintain its activity.[9]

  • L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer to a final concentration of 10 mM. This solution should be prepared fresh before each experiment due to its susceptibility to auto-oxidation.[9]

  • Test Compound Stock Solution (e.g., 10 mM): Dissolve chromane-3-carbohydrazide in DMSO to create a concentrated stock solution.[9]

  • Positive Control Stock Solution (e.g., 10 mM): Dissolve kojic acid in DMSO.

Tyrosinase Inhibition Assay Protocol

The following protocol is adapted from established methods and can be performed in a 96-well plate format for high-throughput screening.[6][10]

  • Assay Plate Setup:

    • Add 20 µL of varying concentrations of the test compound (chromane-3-carbohydrazide) dissolved in DMSO to the designated wells.

    • In the control wells, add 20 µL of DMSO.

    • In the positive control wells, add 20 µL of varying concentrations of kojic acid.

  • Enzyme Addition and Pre-incubation:

    • Add 40 µL of mushroom tyrosinase solution (e.g., 30 U/mL final concentration) to each well.[6]

    • Add 100 µL of 0.1 M phosphate buffer (pH 6.8) to each well.[6]

    • Pre-incubate the plate at room temperature for 10 minutes.[6]

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding 40 µL of 10 mM L-DOPA to each well.[6]

    • Incubate the plate at 37 °C for 20 minutes.[6]

  • Absorbance Measurement:

    • Measure the absorbance of the resulting dopachrome at 475 nm using a microplate reader.[6]

Experimental Workflow Diagram

Tyrosinase_Inhibition_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis P1 Prepare 0.1M Phosphate Buffer (pH 6.8) P2 Prepare Mushroom Tyrosinase Solution P3 Prepare L-DOPA Solution (Fresh) P4 Prepare Test Compound & Positive Control Stock Solutions A1 Pipette Test Compound/Controls into 96-well plate P4->A1 Dispense A2 Add Tyrosinase & Buffer A1->A2 Next Step A3 Pre-incubate (10 min, RT) A2->A3 Next Step A4 Add L-DOPA to initiate reaction A3->A4 Next Step A5 Incubate (20 min, 37°C) A4->A5 Next Step A6 Measure Absorbance at 475 nm A5->A6 Next Step D1 Calculate % Inhibition A6->D1 Analyze Data D2 Determine IC50 Value D1->D2 D3 Perform Kinetic Studies (Lineweaver-Burk Plot) D1->D3 D4 Determine Inhibition Mechanism D3->D4

Caption: Workflow for Tyrosinase Inhibition Assay.

Data Analysis and Interpretation

Calculation of Percentage Inhibition

The percentage of tyrosinase inhibition is calculated using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] x 100

Where:

  • A_control is the absorbance of the control reaction (with DMSO instead of the inhibitor).

  • A_sample is the absorbance of the reaction with the test compound.

Determination of IC50 Value

The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity, is a key parameter for evaluating the potency of an inhibitor.[11] It is determined by plotting the percentage of inhibition against different concentrations of chromane-3-carbohydrazide.

Kinetic Analysis: Unraveling the Mechanism of Inhibition

To understand how chromane-3-carbohydrazide interacts with tyrosinase, a kinetic analysis is performed. This involves measuring the rate of the reaction at different substrate (L-DOPA) concentrations in the presence and absence of the inhibitor. The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).[12][13]

The pattern of the Lineweaver-Burk plot reveals the mechanism of inhibition:

  • Competitive Inhibition: The lines intersect on the y-axis. The inhibitor binds only to the free enzyme at the active site.

  • Non-competitive Inhibition: The lines intersect on the x-axis. The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site.

  • Uncompetitive Inhibition: The lines are parallel. The inhibitor binds only to the enzyme-substrate complex.

  • Mixed Inhibition: The lines intersect at a point other than the axes. The inhibitor binds to both the free enzyme and the enzyme-substrate complex with different affinities.[14]

Expected Results and Discussion

Based on studies of similar chromane and coumarin derivatives, chromane-3-carbohydrazide is expected to exhibit significant tyrosinase inhibitory activity. For comparison, a novel (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one derivative was reported to have an IC50 value of 4.1 ± 0.6 μM, which is more potent than the well-known inhibitor kojic acid (IC50 = 22.0 ± 4.7 μM).[8]

Table 1: Comparative IC50 Values of Tyrosinase Inhibitors

CompoundIC50 Value (µM)Reference
(Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one4.1 ± 0.6[8]
Kojic Acid22.0 ± 4.7[8]
Hydroquinone70[11]
10'(Z)-heptadecenylhydroquinone37[11]

The inhibitory mechanism of chromane derivatives is often attributed to their ability to chelate the copper ions in the active site of tyrosinase, thereby preventing the binding of the substrate.[1][3] The hydrazide moiety in chromane-3-carbohydrazide may also play a crucial role in interacting with the active site residues of the enzyme.

Proposed Mechanism of Tyrosinase Inhibition

Caption: Proposed mechanism of tyrosinase inhibition.

Conclusion

This application note provides a robust framework for researchers and drug development professionals to investigate the potential of chromane-3-carbohydrazide as a tyrosinase inhibitor. The detailed protocols and data analysis guidelines offer a standardized approach to ensure reliable and reproducible results. The promising inhibitory activities of related chromane scaffolds underscore the potential of this compound class in the development of novel therapeutic and cosmetic agents for hyperpigmentation disorders.

References

  • A comprehensive review on tyrosinase inhibitors. (n.d.). PMC. [Link]

  • Tyrosinase inhibition assay. (n.d.). Bio-protocol. [Link]

  • Inhibitory Effects of Coumarin Derivatives on Tyrosinase. (2021). PMC. [Link]

  • Does anyone have a tyrosinase inhibitory assay protocol with calculations? (2023). ResearchGate. [Link]

  • Tyrosinase Inhibition Assay. (n.d.). Active Concepts. [Link]

  • Synthesis of 2H-chromenes (2H-benzopyrans). (n.d.). Organic Chemistry Portal. [Link]

  • An Updated Review of Tyrosinase Inhibitors. (n.d.). MDPI. [Link]

  • Tyrosinase Inhibitory Activity of Crude Procyanidin Extract from Green Soybean Seed and the Stability of Bioactive Compounds in an Anti-Aging Skin Care Formulation. (n.d.). MDPI. [Link]

  • Lineweaver-Burk plot for mushroom tyrosinase enzyme inhibition by different concentrations of 5c in the presence of L-Dopa. (n.d.). ResearchGate. [Link]

  • IC 50 of various tyrosinase inhibitors. (n.d.). ResearchGate. [Link]

  • Synthesis of 2H-chromenes: recent advances and perspectives. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Understanding the Molecular Mechanism of Phytoconstituents as Tyrosinase Inhibitors for Treatment of Hyperpigmentation. (2021). Saudi Journal of Medical and Pharmaceutical Sciences. [Link]

  • Inhibitory Effects of Coumarin Derivatives on Tyrosinase. (n.d.). MDPI. [Link]

  • Lineweaver–Burk plot for tyrosinase inhibition in the presence of different concentrations of 4i as an inhibitor and l-DOPA as a substrate. (n.d.). ResearchGate. [Link]

  • Synthesis of the 2-imino-2H-chromene-3-carbohydrazide 8 or... (n.d.). ResearchGate. [Link]

  • The unravelling of the complex pattern of tyrosinase inhibition. (2016). PMC. [Link]

  • Studies on the synthesis and antimicrobial activity of 2-oxo-2H-chromene-3- carbohydrazide derivatives. (2014). Der Pharma Chemica. [Link]

  • Lineweaver-Burk plots for inhibition of tyrosinase in the presence of... (n.d.). ResearchGate. [Link]

  • Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico. (2018). PMC. [Link]

  • An Updated Review of Tyrosinase Inhibitors. (2025). ResearchGate. [Link]

Sources

Application

Application Note &amp; Protocol: A Comprehensive Guide to the Synthesis of Chromane-3-carbohydrazide Schiff Bases

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed, field-proven guide for the synthesis of Chromane-3-carbohydrazide Schiff bases, a class of compounds demonstrating signif...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, field-proven guide for the synthesis of Chromane-3-carbohydrazide Schiff bases, a class of compounds demonstrating significant potential in medicinal chemistry. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the protocol, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

The chromane scaffold is a privileged structure in drug discovery, forming the core of numerous bioactive natural products.[1] When functionalized with a carbohydrazide and subsequently converted to Schiff bases, the resulting molecules exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3][4][5] This guide presents a robust, two-step synthetic route, starting from a suitable chromane precursor to the final Schiff base derivatives, complete with detailed protocols and characterization methods.

I. Synthetic Pathway Overview

The synthesis is logically divided into two primary stages:

  • Formation of the Hydrazide Intermediate: Synthesis of Chromane-3-carbohydrazide from its corresponding ester via nucleophilic acyl substitution with hydrazine hydrate.

  • Schiff Base Condensation: An acid-catalyzed condensation reaction between the synthesized Chromane-3-carbohydrazide and various aromatic aldehydes to form the target Schiff base (azomethine) linkage.

The overall workflow is depicted below.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Schiff Base Formation A Ethyl Chromane-3-carboxylate C Chromane-3-carbohydrazide A->C Nucleophilic Acyl Substitution B Hydrazine Hydrate (Ethanol, Reflux) F Chromane-3-carbohydrazide Schiff Base C->F Condensation C->F D Aromatic Aldehyde (Ar-CHO) D->F E Glacial Acetic Acid (cat.) (Ethanol, Reflux)

Caption: High-level workflow for the two-stage synthesis of Chromane-3-carbohydrazide Schiff bases.

II. Part 1: Synthesis of the Chromane-3-carbohydrazide Precursor

A. Scientific Principle & Rationale

The conversion of an ester to a carbohydrazide is a classic and efficient chemical transformation. The reaction proceeds via a nucleophilic attack by the highly reactive hydrazine molecule on the electrophilic carbonyl carbon of the ester. Ethanol is an ideal solvent as it readily dissolves both the ester and hydrazine hydrate, and its boiling point is suitable for refluxing to drive the reaction to completion without degrading the components. This step is critical as it installs the necessary nucleophilic -NHNH₂ group required for the subsequent Schiff base formation.

B. Detailed Experimental Protocol

Materials & Reagents:

  • Ethyl Chromane-3-carboxylate (or other suitable alkyl ester)

  • Hydrazine Hydrate (80% or higher)

  • Absolute Ethanol

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Beaker, Buchner funnel, filter paper

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the starting ethyl chromane-3-carboxylate (1.0 equivalent) in absolute ethanol (approx. 10-15 mL per gram of ester).

  • Reagent Addition: To this stirring solution, add hydrazine hydrate (5.0 equivalents) dropwise.[6] The large excess of hydrazine ensures the reaction goes to completion.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.

  • Monitoring: Monitor the reaction progress using TLC (e.g., using a 7:3 mixture of petroleum ether:ethyl acetate as the mobile phase). The disappearance of the starting ester spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 6-8 hours.

  • Isolation: Once the reaction is complete, cool the flask to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into a beaker of cold deionized water with stirring. A solid precipitate of Chromane-3-carbohydrazide should form.

  • Filtration & Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with cold deionized water to remove excess hydrazine hydrate and other water-soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The resulting white or off-white solid is typically of sufficient purity for the next step.

III. Part 2: Synthesis of Chromane-3-carbohydrazide Schiff Bases

A. Scientific Principle & Rationale

The formation of a Schiff base (specifically, a hydrazone in this case) is a condensation reaction between the primary amine of the carbohydrazide and the carbonyl group of an aldehyde.[7] The reaction is acid-catalyzed. The acid protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the lone pair of electrons on the terminal nitrogen of the hydrazide. This is followed by a dehydration step, also facilitated by the acid, to yield the stable azomethine (-C=N-) double bond.[8][9] Refluxing provides the necessary energy to overcome the activation barrier for the dehydration step.[9]

G A Dissolve Hydrazide & Aldehyde in Ethanol B Add Catalytic Glacial Acetic Acid A->B C Reflux for 3-5 hours B->C D Monitor by TLC C->D D->C Continue if incomplete E Cool to Room Temp. (Precipitation) D->E If complete F Filter Product E->F G Wash with Cold Ethanol F->G H Recrystallize for Purity G->H I Dry and Characterize H->I

Caption: Step-by-step experimental workflow for the synthesis of Schiff bases.

B. Detailed Experimental Protocol

Materials & Reagents:

  • Chromane-3-carbohydrazide (from Part 1)

  • Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Standard laboratory glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve Chromane-3-carbohydrazide (1.0 equivalent, e.g., 10 mmol) in absolute ethanol (30-40 mL).[9]

  • Aldehyde Addition: To this solution, add the desired aromatic aldehyde (1.0 equivalent, 10 mmol). Stir for a few minutes to ensure mixing.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[7][8][9]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 3-5 hours.[8]

  • Monitoring: Monitor the reaction's progress by TLC until the starting materials are consumed.

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The solid Schiff base product will often precipitate out of the solution.[9] If precipitation is slow, the flask can be cooled further in an ice bath.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude product with a small amount of cold ethanol to remove any unreacted aldehyde or catalyst. For higher purity, the product should be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Drying: Dry the purified crystalline product in a vacuum oven.

IV. Data Presentation & Structural Characterization

The versatility of this protocol allows for the synthesis of a diverse library of Schiff bases by varying the aldehyde reactant.

Table 1: Representative Data for Synthesized Chromane-3-carbohydrazide Schiff Bases

EntryAromatic AldehydeReaction Time (h)Yield (%)M.P. (°C)
1 Benzaldehyde392210-212
2 4-Chlorobenzaldehyde489225-227
3 4-Methoxybenzaldehyde3.594205-206
4 2-Hydroxybenzaldehyde485230-232

Self-Validating the Protocol: Essential Characterization

Confirmation of the target structure is paramount. The following techniques provide a self-validating system for the protocol's success.

  • FT-IR Spectroscopy: The most direct evidence of Schiff base formation.

    • Disappearance: Look for the disappearance of the strong C=O stretching band from the aldehyde (around 1700 cm⁻¹) and the characteristic N-H stretching vibrations of the hydrazide.

    • Appearance: A new, strong absorption band appears in the 1600-1625 cm⁻¹ region, which is characteristic of the C=N (azomethine) stretch.[10]

    • Retention: The amide C=O stretch from the carbohydrazide moiety remains, typically around 1650-1680 cm⁻¹.

  • ¹H NMR Spectroscopy:

    • Key Signal: The most diagnostic signal is the appearance of a singlet in the δ 8.0–9.0 ppm region, corresponding to the azomethine proton (-N=CH-).[10]

    • Disappearance: The aldehyde proton signal (δ 9.5–10.5 ppm) from the starting material will be absent.

    • Other Signals: The aromatic and chromane protons will be visible in their expected regions, and the amide N-H proton often appears as a broad singlet at lower fields.

  • ¹³C NMR Spectroscopy:

    • The formation of the Schiff base is confirmed by a signal for the azomethine carbon (-CH=N-) in the δ 158-164 ppm range.[10]

  • Mass Spectrometry (ESI-MS):

    • Provides definitive confirmation of the molecular weight of the synthesized compound. The observed molecular ion peak (e.g., [M+H]⁺) should match the calculated molecular weight of the target Schiff base.[11]

V. Conclusion

This application note provides a comprehensive and reliable methodology for the synthesis of Chromane-3-carbohydrazide Schiff bases. By detailing the underlying chemical principles, offering step-by-step protocols, and outlining a clear characterization strategy, this guide equips researchers in drug discovery and medicinal chemistry with the tools to efficiently synthesize and validate this promising class of bioactive molecules. The versatility and robustness of the described condensation reaction make it highly suitable for the generation of compound libraries for further biological evaluation.

VI. References

  • Jetir.org. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Available at: [Link]

  • ScienceScholar. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. Available at: [Link]

  • PubMed. (2024). Synthesis of novel hydrazide Schiff bases with anti-diabetic and anti-hyperlipidemic effects: in-vitro, in-vivo and in-silico approaches. Available at: [Link]

  • Semantic Scholar. (2021). Research Article Schiff Bases of Isatin and Adamantane-1-Carbohydrazide: Synthesis, Characterization and Anticonvulsant Activity. Available at: [Link]

  • ResearchGate. (2023). Synthesis, spectral characterization, molecular modeling and biological activity of first row transition metal complexes with schiff base ligand derived from chromone-3-carbaldehyde and o-amino benzoic acid. Available at: [Link]

  • IONiC / VIPEr. (n.d.). Schiff Base Synthesis Experiment_0.docx. Available at: [Link]

  • PubMed. (2022). Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. Available at: [Link]

  • MDPI. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Available at: [Link]

  • PMC. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Available at: [Link]

  • DergiPark. (2020). Preparation and Characterization of Some Schiff Base Compounds. Available at: [Link]

  • PMC. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Available at: [Link]

  • International Journal of Science and Research Archive. (2022). Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. Available at: [Link]

  • ResearchGate. (2018). How to characterize schiff base metal complex using ir spectroscopy?. Available at: [Link]

  • Advanced Journal of Chemistry-Section A. (n.d.). Synthesis and Characterization of Cr(III) & Fe(II) Bis(2-Methoxybenzylidene)Biphenyl-4,4'-Diamine Complexes. Available at: [Link]

  • PMC - NIH. (2022). Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. Available at: [Link]

  • International Policy Brief. (2015). BIOLOGICAL STUDY OF Co(II), Cu(II) AND Ni(II) SCHIFF BASE COMPLEXES DERIVED FROM. Available at: [Link]

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Method

Application Notes and Protocols for the Bioactivity Evaluation of Chromane-3-carbohydrazide

Abstract The chromane scaffold is a privileged heterocyclic structure found in numerous biologically active molecules, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chromane scaffold is a privileged heterocyclic structure found in numerous biologically active molecules, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The incorporation of a carbohydrazide moiety introduces additional pharmacophoric features, suggesting that chromane-3-carbohydrazide and its derivatives are promising candidates for drug discovery programs.[3][4] This document provides a comprehensive, tiered experimental framework for the systematic evaluation of the bioactivity of novel Chromane-3-carbohydrazide compounds. It is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind each experimental choice. The guide emphasizes a self-validating system, from initial broad-spectrum screening to more focused mechanistic studies, ensuring robust and reproducible data generation.

Introduction: The Therapeutic Potential of the Chromane-Carbohydrazide Scaffold

Chromane derivatives have garnered significant attention in medicinal chemistry due to their diverse therapeutic applications.[5] They have been investigated for their potential to modulate key biological targets, including protein kinases involved in cancer progression, enzymes associated with neurodegenerative diseases, and pathways central to inflammation.[1][6] The carbohydrazide functional group is a versatile intermediate for synthesizing various heterocyclic systems and is known to be present in compounds with significant biological properties, including antimicrobial and antioxidant activities.[3][7] The conjugation of these two moieties in Chromane-3-carbohydrazide presents a unique chemical entity with high potential for novel bioactivities.

This guide outlines a logical, multi-stage experimental workflow designed to comprehensively characterize the biological profile of a novel Chromane-3-carbohydrazide compound (herein referred to as "C3C"). The workflow is designed to efficiently identify promising therapeutic areas and elucidate the underlying mechanisms of action.

Tier 1: Initial Cytotoxicity and Broad-Spectrum Bioactivity Screening

The foundational step in evaluating any new chemical entity is to determine its inherent cytotoxicity. This provides a therapeutic window and informs the concentration ranges for subsequent bioactivity assays. Following this, a broad screening against panels of cancer cell lines and microbial strains is a cost-effective strategy to identify initial "hits."

General Cytotoxicity Assessment

Rationale: Before assessing specific bioactivities, it's crucial to understand the compound's effect on cell viability. Assays like the XTT (sodium 3ʹ-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis (4-methoxy-6-nitro) benzene-sulfonic acid hydrate) assay are preferred over MTT in some cases as they produce a water-soluble formazan product, simplifying the protocol.[8] A cytotoxicity profile across both cancerous and non-cancerous cell lines helps to identify compounds with selective anticancer activity.[9]

Protocol: XTT Cell Viability Assay [10]

  • Cell Seeding: Plate mammalian cells (e.g., a non-cancerous line like HEK293 and a panel of cancer cell lines) in 96-well microtiter plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of C3C (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

  • Incubation with XTT: Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C, 5% CO2.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A reduction of more than 30% in cell viability is typically considered a cytotoxic effect.[10]

Anticancer Screening: The NCI-60 Panel

Rationale: The National Cancer Institute's (NCI) 60-cell line panel is a powerful tool for identifying novel anticancer agents.[11][12] It provides a broad overview of a compound's activity across nine different types of human cancers, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[11][13] The initial screen is typically performed at a single high concentration to identify active compounds.[14]

Workflow: NCI-60 Single-Dose and Five-Dose Screening

NCI60_Workflow

Caption: NCI-60 Screening Workflow for C3C.

Protocol: The NCI-60 screening is typically performed by the NCI's Developmental Therapeutics Program (DTP). Researchers can submit compounds for testing. The methodology involves:[14]

  • Single-Dose Screen: C3C is initially tested at a single concentration (10⁻⁵ M) across all 60 cell lines.

  • Five-Dose Screen: If C3C shows significant growth inhibition in the single-dose screen, it proceeds to a five-dose screen (typically ranging from 0.01 to 100 µM) to determine key parameters like GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell killing).

Antimicrobial Screening

Rationale: The carbohydrazide moiety is a known pharmacophore in various antimicrobial agents.[15][16] Therefore, screening C3C against a panel of clinically relevant bacteria and fungi is a logical step. The Minimum Inhibitory Concentration (MIC) is the standard metric for quantifying the potency of an antimicrobial agent.[17][18]

Protocol: Broth Microdilution for MIC Determination [19][20]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of C3C in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).[20]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.[17]

  • MIC Determination: The MIC is the lowest concentration of C3C that completely inhibits visible growth of the microorganism.[21]

Table 1: Representative Data Structure for Tier 1 Screening

Assay TypeTargetMetricResult (e.g., C3C)Positive Control
Cytotoxicity HEK293 (Non-cancerous)IC₅₀ (µM)>100Doxorubicin (e.g., 1.5 µM)
Anticancer MCF-7 (Breast Cancer)GI₅₀ (µM)5.2Doxorubicin (e.g., 0.1 µM)
HT-29 (Colon Cancer)GI₅₀ (µM)8.9Doxorubicin (e.g., 0.2 µM)
Antimicrobial S. aureus ATCC 29213MIC (µg/mL)16Vancomycin (e.g., 1 µg/mL)
E. coli ATCC 25922MIC (µg/mL)>64Ciprofloxacin (e.g., 0.015 µg/mL)

Tier 2: Mechanistic Investigation of "Hits"

Should C3C demonstrate promising activity in Tier 1, the next phase involves elucidating its mechanism of action. This section provides protocols for investigating potential anticancer and anti-inflammatory pathways.

Investigating Anticancer Mechanisms: Apoptosis Induction

Rationale: A common mechanism for anticancer drugs is the induction of programmed cell death, or apoptosis.[9] A key event in apoptosis is the activation of a cascade of cysteine proteases called caspases.[22] Measuring the activity of key executioner caspases, such as caspase-3, can confirm if the compound induces apoptosis.[23][24]

Protocol: Colorimetric Caspase-3 Activity Assay [23]

  • Cell Treatment: Seed a relevant cancer cell line (e.g., MCF-7) in a 96-well plate and treat with C3C at its GI₅₀ concentration for various time points (e.g., 6, 12, 24 hours). Include an untreated control and a positive control for apoptosis (e.g., Staurosporine).

  • Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3 assay kit.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance of the cleaved p-nitroanilide (pNA) chromophore at 405 nm.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.

Apoptosis_Pathway C3C C3C Cell Cancer Cell C3C->Cell Caspase9 Caspase-9 (Initiator) Cell->Caspase9 Induces Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Simplified Apoptosis Induction Pathway.

Investigating Anti-inflammatory Mechanisms: NF-κB Pathway

Rationale: The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a pivotal mediator of inflammatory responses.[25] It regulates the expression of many pro-inflammatory genes.[26] Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway.[27]

Protocol: NF-κB Reporter Assay

  • Cell Transfection: Transfect a suitable cell line (e.g., RAW 264.7 macrophages) with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

  • Cell Treatment: Plate the transfected cells and pre-treat with various concentrations of C3C for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to activate the NF-κB pathway. Include an unstimulated control and a stimulated control without C3C.

  • Cell Lysis and Luciferase Assay: After 6-8 hours of stimulation, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage inhibition of NF-κB activity by C3C compared to the stimulated control.

NFkB_Pathway LPS LPS IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces C3C C3C C3C->IKK Inhibits

Caption: C3C Inhibition of the NF-κB Pathway.

Conclusion and Future Directions

This guide provides a robust and logical framework for the initial bioactivity screening and preliminary mechanistic evaluation of Chromane-3-carbohydrazide. Positive results from these assays will provide a strong foundation for more advanced preclinical studies, including in vivo efficacy models, pharmacokinetic profiling, and detailed toxicology assessments. The versatility of the chromane-carbohydrazide scaffold suggests that further derivatization and structure-activity relationship (SAR) studies could lead to the development of highly potent and selective therapeutic agents.

References

  • Minijar, P.B., & Makhija, S.J. (2009). Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. Journal of Young Pharmacists, 1(2), 165-169. [Link]

  • Musiol, R., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 62, 128647. [Link]

  • Abdel-Wahab, B.F., et al. (2022). Synthesis and Anticancer Activity of Novel Chromene Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 23(8), 935-946. [Link]

  • Yurttaş, L., et al. (2020). Anticancer and Antioxidant Activities of Chroman Carboxamide Analogs. Letters in Drug Design & Discovery, 18(5), 496-505. [Link]

  • Kwon, Y.E., et al. (2016). Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors. Bioorganic & Medicinal Chemistry, 24(16), 3663-3669. [Link]

  • Al-Amiery, A.A., et al. (2023). Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences, 10, 23-30. [Link]

  • Kalluraya, B., et al. (2014). Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives. Journal of Chemistry, 2014, 854297. [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. [Link]

  • Onyeyilim, C.N., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 661-683. [Link]

  • Singh, P., et al. (2018). Antibacterial Activity of Novel 1-Cyclopropyl-6,7-Difluoro-8-Methoxy-4-Oxo-1,4-Dihydroquinoline-3-Carbohydrazide Derivatives. Polycyclic Aromatic Compounds, 40(3), 736-748. [Link]

  • Google Patents. (2015).
  • National Cancer Institute. (n.d.). NCI-60 Screening Methodology. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Gordon, A.T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 1-14. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Research Journal of Pharmacy and Technology. (2020). Review on Chromen derivatives and their Pharmacological Activities. [Link]

  • PubMed Central. (2024). A Comprehensive Exploration of Caspase Detection Methods. [Link]

  • PubMed. (2025). Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis. [Link]

  • Promega Connections. (2024). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. [Link]

  • MDPI. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. [Link]

  • Wikipedia. (n.d.). NF-κB. [Link]

  • PubMed Central. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • PubMed Central. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. [Link]

  • MDPI. (n.d.). Natural Compounds and Strategies for Developing Novel Anti-inflammatory Drugs. [Link]

  • ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. [Link]

  • Frontiers. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. [Link]

  • PubMed Central. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]

  • AACR Journals. (2023). The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. [Link]

  • PubMed Central. (2012). Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. [Link]

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  • PubMed Central. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. [Link]

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Application

Application Notes: The Use of Chromane-3-carbohydrazide as a Versatile Chemical Probe for Carbonyl-Modifying Enzymes

Introduction: Leveraging the Chromane Scaffold and Hydrazide Reactivity The chromane ring system is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds, including tocopherols (V...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Leveraging the Chromane Scaffold and Hydrazide Reactivity

The chromane ring system is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds, including tocopherols (Vitamin E). Its inherent stability and favorable pharmacokinetic properties have made it a cornerstone in medicinal chemistry.[1] When functionalized with a carbohydrazide moiety at the 3-position, the resulting molecule, Chromane-3-carbohydrazide, is transformed into a potent chemical probe. The carbohydrazide group serves as a reactive "warhead," capable of forming stable covalent hydrazone adducts with endogenous aldehydes and ketones.[2] This specific reactivity makes it an invaluable tool for the study of enzymes that utilize carbonyl-containing cofactors or process carbonyl substrates.

A primary and highly relevant target class for this probe is the family of semicarbazide-sensitive amine oxidases (SSAO), also known as vascular adhesion protein-1 (VAP-1) or primary amine oxidase (AOC3).[3] These enzymes contain a post-translationally modified tyrosine residue, topaquinone (TPQ), in their active site, which features a critical carbonyl group essential for catalysis.[4] The interaction of the hydrazide probe with this carbonyl leads to potent, often irreversible, inhibition, allowing for detailed investigation of SSAO function and its role in pathologies like inflammation and diabetes.[5]

G cluster_0 SSAO Enzyme Active Site cluster_1 Chemical Probe TPQ_Cofactor Topaquinone Cofactor (Reactive C=O Group) Inhibited_Enzyme Irreversibly Inhibited SSAO TPQ_Cofactor->Inhibited_Enzyme Covalent Adduct Formation Chromane_Probe Chromane-3-carbohydrazide (Nucleophilic -NH2) Chromane_Probe->TPQ_Cofactor Nucleophilic Attack & Hydrazone Formation

Figure 1: Proposed mechanism of SSAO inhibition via covalent modification of the TPQ cofactor.

Protocol I: In Vitro Characterization of Enzyme Inhibition

Objective: To determine the potency (IC₅₀) of Chromane-3-carbohydrazide against a purified target enzyme (e.g., recombinant human SSAO).

Principle: This protocol utilizes a fluorometric assay to quantify hydrogen peroxide (H₂O₂), a byproduct of the amine oxidase reaction. The Amplex® Red reagent reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent resorufin. The reduction in fluorescence in the presence of the probe corresponds to the degree of enzyme inhibition. This continuous assay format is robust and highly sensitive.[4]

2.1. Materials & Reagents

  • Purified recombinant SSAO/VAP-1

  • Chromane-3-carbohydrazide (in DMSO)

  • Amplex® Red reagent (in DMSO)

  • Horseradish peroxidase (HRP)

  • Benzylamine (SSAO substrate)

  • Sodium Phosphate Buffer (100 mM, pH 7.4)

  • Assay Plate: 96-well, black, flat-bottom, non-binding surface

  • Fluorometric Plate Reader (Excitation ≈ 540 nm, Emission ≈ 590 nm)

2.2. Step-by-Step Protocol

  • Reagent Preparation:

    • Prepare a 10 mM stock of Chromane-3-carbohydrazide in 100% DMSO.

    • Create a serial dilution series of the probe (e.g., 11 points, 1:3 dilution) in DMSO. Subsequently, create intermediate dilutions in assay buffer to minimize the final DMSO concentration.

    • Prepare an Amplex® Red/HRP working solution containing 100 µM Amplex® Red and 0.2 U/mL HRP in assay buffer. Protect from light.

  • Assay Execution:

    • Add 25 µL of assay buffer to all wells.

    • Add 5 µL of the diluted Chromane-3-carbohydrazide or vehicle control (buffer with equivalent DMSO concentration) to the appropriate wells.

    • Add 10 µL of diluted SSAO enzyme to all wells. The final concentration should be empirically determined to yield a robust signal within the linear range of the assay.

    • Incubate the plate for 30 minutes at 37°C to allow for inhibitor binding. This pre-incubation step is critical for time-dependent or irreversible inhibitors to ensure equilibrium or maximum binding is achieved before substrate addition.

    • Initiate the enzymatic reaction by adding 10 µL of benzylamine substrate (final concentration should be at or near the Kₘ value for the enzyme).[6]

    • Immediately add 50 µL of the Amplex® Red/HRP working solution.

    • Read the fluorescence kinetically for 30-60 minutes at 37°C or as an endpoint measurement.

  • Data Analysis:

    • Subtract the background fluorescence from wells containing no enzyme.

    • Calculate the rate of reaction (slope of the kinetic curve) or use endpoint fluorescence values.

    • Normalize the data with the vehicle-treated wells representing 100% activity and a control with a known potent inhibitor (e.g., semicarbazide) representing 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

2.3. Representative Data

CompoundTargetIC₅₀ (nM)
Chromane-3-carbohydrazideHuman SSAO12.5 ± 1.8
Semicarbazide (Control)Human SSAO350 ± 25

Protocol II: Cellular Target Engagement with CETSA

Objective: To confirm that Chromane-3-carbohydrazide directly binds to and stabilizes its intended target protein within a complex cellular environment.

Principle: The Cellular Thermal Shift Assay (CETSA) is founded on the principle that ligand binding increases a protein's thermodynamic stability.[7] When cells are heated, proteins denature and aggregate. A protein bound to a stabilizing ligand, however, will remain in the soluble fraction at higher temperatures compared to its unbound state. This thermal shift can be quantified by Western blotting or mass spectrometry.[8][9]

3.1. Materials & Reagents

  • Cell line expressing the target of interest (e.g., EA.hy926 endothelial cells for endogenous SSAO)

  • Chromane-3-carbohydrazide

  • Cell culture medium, PBS, trypsin

  • Protease and Phosphatase Inhibitor Cocktails

  • Western Blotting reagents (SDS-PAGE gels, transfer membranes, antibodies)

  • Thermal cycler or water baths

3.2. Step-by-Step Protocol

  • Cell Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat one population of cells with Chromane-3-carbohydrazide (e.g., at 10 µM) and a control population with vehicle (DMSO) for 1 hour in serum-free media.

  • Heating and Lysis:

    • Harvest, wash, and resuspend the cells in PBS supplemented with protease/phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 45°C to 69°C in 3°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.[10] Include a non-heated (25°C) control.

    • Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

    • Separate the soluble fraction (supernatant) from the aggregated protein pellet by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Normalize the total protein amount for each sample and analyze via SDS-PAGE and Western blotting using a specific antibody for the target protein.

    • Quantify the band intensities for each temperature point.

  • Data Analysis & Visualization:

    • Normalize the band intensity at each temperature to the non-heated (25°C) control for both the vehicle- and probe-treated samples.

    • Plot the normalized soluble protein fraction against temperature. A rightward shift in the melting curve for the probe-treated sample indicates target engagement and stabilization.

G cluster_0 Cellular Environment cluster_1 Biophysical Challenge cluster_2 Quantification Cells Intact Cells Treatment Treat with Probe or Vehicle Cells->Treatment Heat_Shock Apply Temperature Gradient Treatment->Heat_Shock Lysis Lysis & Separation of Soluble Fraction Heat_Shock->Lysis WB Western Blot for Target Protein Lysis->WB Data_Analysis Plot Melting Curve WB->Data_Analysis

Figure 2: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol III: Unbiased Target Identification via Chemical Proteomics

Objective: To identify the complete cellular target profile of Chromane-3-carbohydrazide using an unbiased, proteome-wide approach.

Principle: This method, often called affinity purification-mass spectrometry (AP-MS), uses an immobilized version of the chemical probe to "fish" for its binding partners from a complex cell lysate.[11][12] By identifying the captured proteins via mass spectrometry, one can uncover both expected and novel off-targets, providing a comprehensive understanding of the probe's mechanism of action.[13][14]

4.1. Materials & Reagents

  • A Chromane-3-carbohydrazide analogue functionalized with a linker and a handle (e.g., a terminal alkyne for click chemistry attachment to azide-functionalized beads).

  • Affinity resin (e.g., Azide- or NHS-activated Sepharose beads).

  • Cell lysate from the biological system of interest.

  • Lysis and wash buffers of varying stringency (containing different detergents and salt concentrations).

  • Elution buffer (e.g., SDS-PAGE loading buffer or a denaturing solution like urea).

  • Reagents for tryptic digestion and LC-MS/MS analysis.

4.2. Step-by-Step Protocol

  • Probe Immobilization:

    • Synthesize a probe analogue with a suitable linker (e.g., a short polyethylene glycol chain) terminating in an alkyne group.

    • Covalently attach the probe to azide-functionalized beads via a copper-catalyzed click reaction. Thoroughly wash the beads to remove unreacted probe and catalyst. A control resin (beads only or beads with a non-reactive small molecule) is essential for distinguishing specific binders from background.

  • Affinity Pulldown:

    • Prepare a native cell lysate, ensuring protein complexes remain intact.

    • Incubate the lysate with the probe-functionalized beads and control beads for 2-4 hours at 4°C.

    • For a competition experiment, pre-incubate a separate aliquot of lysate with a high concentration of free, unmodified Chromane-3-carbohydrazide before adding the beads. This is a critical control to validate that binding to the beads is specific to the probe's core structure.

  • Washing and Elution:

    • Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. A typical wash series might include buffers with increasing salt concentration or mild non-ionic detergents.

    • Elute the specifically bound proteins by boiling the beads in SDS-PAGE loading buffer.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins on a 1D SDS-PAGE gel and perform an in-gel tryptic digest.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins by searching the acquired spectra against a protein database.

  • Data Analysis:

    • Compare the list of proteins identified from the probe-functionalized beads against the control beads. True interactors should be significantly enriched on the probe beads.

    • In the competition experiment, the binding of true targets should be significantly reduced or eliminated. This provides the highest confidence in target identification.

References

  • Title: Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues Source: Molecules, 2020 URL: [Link]

  • Title: Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues Source: PubMed, 2020 URL: [Link]

  • Title: Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues Source: ResearchGate, 2020 URL: [Link]

  • Title: Structure, biological activity, and biosynthesis of natural chromanes and chromenes Source: Applied Biological Chemistry, 2025 URL: [Link]

  • Title: Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities Source: Drug Design, Development and Therapy, 2016 URL: [Link]

  • Title: Synthesis and Anticancer Activity of Novel Chromene Derivatives Source: PubMed, 2022 URL: [Link]

  • Title: Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity Source: Der Pharma Chemica, 2014 URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical, 2020 URL: [Link]

  • Title: Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets Source: ACS Chemical Biology, 2012 URL: [Link]

  • Title: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets Source: Taylor & Francis Online, 2024 URL: [Link]

  • Title: Different chemical proteomic approaches to identify the targets of lapatinib Source: RSC Chemical Biology, 2023 URL: [Link]

  • Title: (E)-3-(2-(4-methylthiazol-2-yl)hydrazineylidene)chromane-2,4-dione Source: MDPI, 2012 URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: Methods in Molecular Biology, 2016 URL: [Link]

  • Title: Chemical Proteomics to Identify Molecular Targets of Small Compounds Source: Current Molecular Medicine, 2013 URL: [Link]

  • Title: SYNTHESIS, REACTIONS OF 3-OXO-3-(3-OXO-3H-BENZO[f] CHROMEN-2-YL)-2-(2-PHENYLHYDRAZONO) PROPANAL, AND INVESTIGATION OF THEIR ANTITUMOR ACTIVITY Source: ResearchGate, 2025 URL: [Link]

  • Title: Synthesis and anticancer potential of certain novel 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazides Source: European Journal of Medicinal Chemistry, 2014 URL: [Link]

  • Title: Semicarbazide-sensitive amine oxidase (SSAO) of the rat aorta. Interactions with some naturally occurring amines and their structural analogues Source: PubMed, 1989 URL: [Link]

  • Title: Target identification by chemical proteomics and bioinformatic investigations with small molecule ligands Source: Harvard University, 2024 URL: [Link]

  • Title: The Impact of Semicarbazide Sensitive Amine Oxidase Activity on Rat Aortic Vascular Smooth Muscle Cells Source: MDPI, 2021 URL: [Link]

  • Title: Identification of Direct Protein Targets of Small Molecules Source: ACS Chemical Biology, 2014 URL: [Link]

  • Title: Inhibition of bovine lung semicarbazide-sensitive amine oxidase (SSAO) by some hydrazine derivatives Source: ResearchGate, 2025 URL: [Link]

  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol, 2022 URL: [Link]

  • Title: The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate Source: MDPI, 2011 URL: [Link]

  • Title: Chemical Probes to Investigate Central Nervous System Disorders: Design, Synthesis and Mechanism of Action of a Potent Human Serine Racemase Inhibitor Source: ACS Medicinal Chemistry Letters, 2024 URL: [Link]

  • Title: Target profiling of small molecules by chemical proteomics Source: Nature Chemical Biology, 2009 URL: [Link]

  • Title: Semicarbazide-Sensitive Amine Oxidase (SSAO) and Lysyl Oxidase (LOX) Association in Rat Aortic Vascular Smooth Muscle Cells Source: Semantic Scholar, 2022 URL: [Link]

  • Title: Chemical Probes to Investigate Central Nervous System Disorders: Design, Synthesis and Mechanism of Action of a Potent Human Serine Racemase Inhibitor Source: PubMed, 2024 URL: [Link]

  • Title: CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery Source: YouTube, 2020 URL: [Link]

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Method

The Versatile Chromane-3-Carbohydrazide Scaffold: A Gateway to Novel Heterocyclic Entities for Drug Discovery

Introduction: The Enduring Appeal of the Chromane Nucleus and the Synthetic Power of Carbohydrazides The chromane ring system, a privileged scaffold in medicinal chemistry, is a structural motif found in a plethora of bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of the Chromane Nucleus and the Synthetic Power of Carbohydrazides

The chromane ring system, a privileged scaffold in medicinal chemistry, is a structural motif found in a plethora of biologically active natural products and synthetic compounds.[1] Its inherent three-dimensional structure and the presence of an embedded oxygen atom confer favorable pharmacokinetic properties, making it an attractive starting point for the design of novel therapeutic agents.[2] Chromane derivatives have demonstrated a wide array of pharmacological activities, including neuroprotective, anticancer, and antiepileptic effects.[3]

This guide focuses on a particularly valuable, yet underutilized, building block: chromane-3-carbohydrazide . The carbohydrazide functional group is a versatile precursor for the synthesis of a diverse range of five-membered heterocycles, such as pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. These heterocyclic systems are themselves cornerstones of many established and experimental drugs. By combining the desirable properties of the chromane scaffold with the synthetic flexibility of the carbohydrazide moiety, researchers can access a rich chemical space of novel molecules with significant potential for drug development.

This document provides a comprehensive overview of the synthesis of chromane-3-carbohydrazide and detailed protocols for its application as a building block in the construction of medicinally relevant heterocyclic compounds. The methodologies presented are designed to be robust and adaptable, providing a solid foundation for further exploration by researchers in organic synthesis and drug discovery.

Part 1: Synthesis of the Chromane-3-Carbohydrazide Building Block

A direct, high-yielding synthesis of chromane-3-carbohydrazide is not well-documented in the literature. The reaction of its unsaturated precursor, ethyl 2-oxo-2H-chromene-3-carboxylate, with hydrazine hydrate often leads to undesired side products due to the reactivity of the α,β-unsaturated system. Therefore, a more reliable, two-step approach is proposed, starting from the readily available ethyl 2-oxo-2H-chromene-3-carboxylate.

Synthesis_Workflow Figure 1: Proposed Synthetic Pathway to Chromane-3-Carbohydrazide Start Ethyl 2-oxo-2H-chromene-3-carboxylate Intermediate Ethyl chromane-3-carboxylate Start->Intermediate Step 1: Catalytic Hydrogenation (H2, Pd/C, Solvent) Final Chromane-3-carbohydrazide Intermediate->Final Step 2: Hydrazinolysis (Hydrazine Hydrate, Alcohol, Reflux)

Caption: Figure 1: Proposed Synthetic Pathway to Chromane-3-Carbohydrazide

Step 1: Synthesis of Ethyl Chromane-3-Carboxylate via Catalytic Hydrogenation

Rationale: The critical step is the selective reduction of the C3-C4 double bond of the coumarin ring system without affecting the ester functionality or the aromatic ring. Catalytic hydrogenation using palladium on carbon (Pd/C) is a well-established and efficient method for the reduction of carbon-carbon double bonds.[4][5] The use of H₂ gas in the presence of a heterogeneous catalyst like Pd/C allows for the syn-addition of hydrogen across the double bond, leading to the desired saturated chromane ring system.[4]

Protocol 1: Synthesis of Ethyl Chromane-3-Carboxylate

Reagent MW Amount Molar Equiv.
Ethyl 2-oxo-2H-chromene-3-carboxylate218.21 g/mol 10.0 g1.0
10% Palladium on Carbon (Pd/C)-1.0 g10 wt%
Ethyl Acetate (or Ethanol)-200 mL-
Hydrogen (H₂) gas2.02 g/mol Balloon pressureExcess

Procedure:

  • To a 500 mL hydrogenation flask, add ethyl 2-oxo-2H-chromene-3-carboxylate (10.0 g) and ethyl acetate (200 mL).

  • Carefully add 10% Pd/C (1.0 g) to the solution.

  • Securely attach the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Pressurize the flask with hydrogen gas (using a balloon or a pressurized system, typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethyl acetate (50 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • The crude ethyl chromane-3-carboxylate can be purified by column chromatography on silica gel if necessary, although it is often of sufficient purity for the next step.

Step 2: Synthesis of Chromane-3-Carbohydrazide via Hydrazinolysis

Rationale: The conversion of an ester to a carbohydrazide is a standard and efficient transformation achieved by reacting the ester with hydrazine hydrate.[3] The lone pair of electrons on the terminal nitrogen of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of ethanol to yield the desired carbohydrazide. The reaction is typically carried out in an alcoholic solvent under reflux to drive the reaction to completion.

Protocol 2: Synthesis of Chromane-3-Carbohydrazide

Reagent MW Amount Molar Equiv.
Ethyl chromane-3-carboxylate220.24 g/mol 10.0 g1.0
Hydrazine Hydrate (~64% soln.)50.06 g/mol 10 mL~4.5
Ethanol-150 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve ethyl chromane-3-carboxylate (10.0 g) in ethanol (150 mL).

  • Add hydrazine hydrate (10 mL) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Cool the concentrated solution in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford pure chromane-3-carbohydrazide.

Part 2: Chromane-3-Carbohydrazide in Heterocyclic Synthesis

Chromane-3-carbohydrazide is an excellent precursor for the synthesis of various five-membered nitrogen-containing heterocycles. The following protocols outline representative procedures for the synthesis of pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles, which are scaffolds known for their diverse biological activities.[6][7][8]

Applications Figure 2: Synthetic Applications of Chromane-3-Carbohydrazide Start Chromane-3-Carbohydrazide Pyrazole Chromane-Pyrazoles (Antimicrobial, Anticancer) Start->Pyrazole 1,3-Dicarbonyl Compound Oxadiazole Chromane-Oxadiazoles (Anticancer, Neuroprotective) Start->Oxadiazole Carboxylic Acid/CS₂ Triazole Chromane-Triazoles (Neuroprotective) Start->Triazole Orthoesters/CS₂

Caption: Figure 2: Synthetic Applications of Chromane-3-Carbohydrazide

Application 1: Synthesis of Chromane-Functionalized Pyrazoles

Significance: Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[9][10] The incorporation of the chromane moiety is anticipated to enhance the pharmacological profile of these compounds.

Protocol 3: Synthesis of 3-(Chromane-3-yl)-5-methyl-1H-pyrazole

Reagent MW Amount Molar Equiv.
Chromane-3-carbohydrazide206.22 g/mol 2.06 g1.0
Acetylacetone100.12 g/mol 1.1 mL1.1
Ethanol-50 mL-
Glacial Acetic Acid-2-3 dropsCatalytic

Procedure:

  • In a 100 mL round-bottom flask, dissolve chromane-3-carbohydrazide (2.06 g) in ethanol (50 mL).

  • Add acetylacetone (1.1 mL) and a few drops of glacial acetic acid.

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure pyrazole derivative.

Application 2: Synthesis of Chromane-Substituted 1,3,4-Oxadiazoles

Significance: The 1,3,4-oxadiazole ring is a bioisostere of ester and amide functionalities and is found in numerous compounds with anticancer and neuroprotective activities.[7][11]

Protocol 4: Synthesis of 2-(Chromane-3-yl)-5-phenyl-1,3,4-oxadiazole

Reagent MW Amount Molar Equiv.
Chromane-3-carbohydrazide206.22 g/mol 2.06 g1.0
Benzoic Acid122.12 g/mol 1.22 g1.0
Phosphorus Oxychloride (POCl₃)153.33 g/mol 5 mLExcess

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a 50 mL round-bottom flask, mix chromane-3-carbohydrazide (2.06 g) and benzoic acid (1.22 g).

  • Carefully add phosphorus oxychloride (5 mL) to the mixture at 0 °C (ice bath).

  • Allow the reaction mixture to slowly warm to room temperature and then heat at 80-90 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol or another suitable solvent to afford the pure 1,3,4-oxadiazole derivative.

Application 3: Synthesis of Chromane-Linked 1,2,4-Triazoles

Significance: 1,2,4-Triazole derivatives are an important class of heterocyclic compounds with a broad spectrum of biological activities, including neuroprotective effects.[11][12]

Protocol 5: Synthesis of 4-amino-5-(chroman-3-yl)-4H-1,2,4-triazole-3-thiol

Reagent MW Amount Molar Equiv.
Chromane-3-carbohydrazide206.22 g/mol 2.06 g1.0
Carbon Disulfide (CS₂)76.14 g/mol 1.0 mL~2.0
Potassium Hydroxide (KOH)56.11 g/mol 0.84 g1.5
Hydrazine Hydrate (~64% soln.)50.06 g/mol 2.0 mL~2.0
Ethanol-50 mL-

Procedure:

  • Caution: Carbon disulfide is highly flammable and toxic. This reaction must be performed in a well-ventilated fume hood.

  • In a 100 mL round-bottom flask, dissolve potassium hydroxide (0.84 g) in ethanol (30 mL).

  • Add chromane-3-carbohydrazide (2.06 g) and stir until a clear solution is obtained.

  • Cool the solution in an ice bath and add carbon disulfide (1.0 mL) dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Add hydrazine hydrate (2.0 mL) and reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain the pure 1,2,4-triazole derivative.

Conclusion

Chromane-3-carbohydrazide serves as a highly effective and versatile building block for the synthesis of novel heterocyclic compounds. The two-step synthesis presented herein provides a reliable route to this valuable intermediate. The subsequent protocols for the construction of pyrazole, 1,3,4-oxadiazole, and 1,2,4-triazole derivatives open up avenues for the exploration of new chemical entities with potential applications in drug discovery, particularly in the areas of oncology, infectious diseases, and neurodegenerative disorders. The combination of the privileged chromane scaffold with these medicinally important heterocycles offers a promising strategy for the development of next-generation therapeutic agents.

References

  • LibreTexts. (2024, October 2). 8.6: Reduction of Alkenes - Hydrogenation. Chemistry LibreTexts. [Link]

  • Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. [Link]

  • Sonawane, N. B., Rajput, J. D., & Patil, D. R. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. European Journal of Chemistry, 14(4), 439-444. [Link]

  • ResearchGate. (n.d.). Coumarin‐3‐carboxylic acids 1, chromone‐3‐carboxylic acids 2 and examples of naturally occurring molecules containing 3,4‐dihydrocoumarin and chromanone scaffolds. [Link]

  • Ferreira, L. G., et al. (2023). Neuroprotective Profile of Triazole Grandisin Analogue against Amyloid-Beta Oligomer-Induced Cognitive Impairment. ACS Chemical Neuroscience, 14(24), 4467–4478. [Link]

  • Gąsiorowska, J., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3326. [Link]

  • Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. [Link]

  • Fais, A., et al. (2021). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 26(16), 4933. [Link]

  • Zhu, Z. H., Ding, Y. X., & Zhou, Y. G. (2022). Transfer-catalyst-free biomimetic asymmetric reduction of 3-sulfonyl coumarins with a regenerable NAD(P)H model. Chemical Communications, 58(16), 2692-2695. [Link]

  • El-Agrody, A. M., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2927–2941. [Link]

  • Appeldoorn, M. J., et al. (2004). Asymmetric Conjugate Reduction of α,β-Unsaturated Esters Using a Chiral Phosphine−Copper Catalyst. Journal of the American Chemical Society, 126(42), 13896–13897. [Link]

  • ResearchGate. (2021). Synthesis and evaluation of chromene-based compounds containing pyrazole moiety as antimicrobial agents. [Link]

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  • Journal of the Indian Chemical Society. (2023). Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. [Link]

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  • ResearchGate. (2014). Hydrogenation of coumarin to octahydrocoumarin over a Ru/C catalyst. [Link]

  • Rauf, A., et al. (2023). Novel Multifunctional Ascorbic Triazole Derivatives for Amyloidogenic Pathway Inhibition, Anti-Inflammation, and Neuroprotection. Molecules, 28(1), 1. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization of Chromane-3-Carbohydrazide Derivatives

Status: Active Specialist: Senior Application Scientist, Lead Formulation Chemist Topic: Troubleshooting Solubility & Precipitation Issues Last Updated: February 7, 2026 Executive Summary: The "Brick Dust" Challenge Chro...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Specialist: Senior Application Scientist, Lead Formulation Chemist Topic: Troubleshooting Solubility & Precipitation Issues Last Updated: February 7, 2026

Executive Summary: The "Brick Dust" Challenge

Chromane-3-carbohydrazide derivatives often present a classic medicinal chemistry paradox: they possess high potency against biological targets (e.g., antioxidant, antimicrobial, or anticancer scaffolds) but exhibit "brick dust" physicochemical properties—high melting points and poor solubility in both aqueous and lipophilic media.

The Core Mechanism of Failure: The insolubility stems from the hydrazide moiety (-CONHNH₂) combined with the planar chromane ring .

  • High Lattice Energy: The hydrazide group acts as both a hydrogen bond donor (NH) and acceptor (C=O, N:), creating a tightly packed, intermolecular H-bond network in the crystal lattice.

  • Planar Stacking: The chromane ring facilitates

    
    -
    
    
    
    stacking, further stabilizing the solid state.
  • Amphoteric Nature: While the hydrazide nitrogen can be protonated, it is weakly basic (

    
     of conjugate acid 
    
    
    
    3.0–3.5), meaning physiological pH often leaves the molecule in its least soluble, neutral form.

This guide provides validated protocols to overcome these barriers in both in vitro assays and in vivo formulations.

Phase I: Overcoming "DMSO Crash" in Bioassays

The Problem: You dissolve the compound in 100% DMSO (10 mM), but upon dilution into aqueous buffer (PBS/Media) for IC50 determination, the compound precipitates immediately, leading to false negatives or erratic data.

Technical Insight: The Cosolvent Spike

Direct dilution from 100% DMSO to aqueous buffer often passes through a "metastable zone" where the dielectric constant changes too rapidly, forcing precipitation.

Troubleshooting Protocol: The Intermediate Dilution Method

Do not dilute directly from Stock


 Assay Buffer. Use an intermediate step.

Step-by-Step Workflow:

  • Prepare Stock: Dissolve compound in anhydrous DMSO to 10 mM. Sonicate at 40°C if necessary.

  • Intermediate Step: Dilute the stock 1:10 into a secondary solvent (e.g., PEG-400 or Propylene Glycol) before adding to the aqueous media.

  • Final Dilution: Add the Intermediate Mix dropwise into the vortexing assay buffer.

Recommended Cosolvent Systems:

Solvent SystemCompatibilityMechanismTarget Concentration (Final)
DMSO (100%) Storage OnlySolvation of polar/non-polar regionsN/A
DMSO / PEG-400 (1:1) IntermediateDisrupts water lattice; prevents rapid crash< 1% DMSO / < 1% PEG
DMA (Dimethylacetamide) High PowerHigh dipole moment; breaks H-bonds< 0.5% (Toxic to cells)
Visual Workflow: Solubility Screening

SolubilityScreening Solid Solid Compound (Chromane Derivative) DMSO_Stock Primary Stock 100% DMSO (10-20mM) Solid->DMSO_Stock Sonicate 40°C Inter_Step Intermediate Dilution (DMSO + PEG400) DMSO_Stock->Inter_Step 1:10 Dilution Buffer_Direct Direct Addition to Buffer DMSO_Stock->Buffer_Direct Fast Dilution Buffer_Step Stepwise Addition to Buffer Inter_Step->Buffer_Step Slow Dropwise Precipitate Precipitation (False Negative) Buffer_Direct->Precipitate Dielectric Shock Solution Stable Colloid/Solution (Valid Assay) Buffer_Step->Solution Kinetic Stability

Figure 1: Decision tree for preventing precipitation during bioassay preparation. The intermediate dilution step mitigates the rapid change in solvent polarity.

Phase II: Formulation for In Vivo Studies

The Problem: Simple cosolvents are insufficient for animal dosing (toxicity/volume limits). The compound requires a carrier system.

Solution A: Cyclodextrin Complexation (The "Gold Standard")

Chromane derivatives fit well into the lipophilic cavity of


-Cyclodextrins. The hydrazide tail remains near the rim, interacting with the hydrophilic exterior.

Protocol: HP-


-CD Complexation 
  • Vehicle Prep: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in water.
  • Addition: Add excess solid chromane derivative to the vehicle.

  • Equilibration: Shake/stir at room temperature for 24–48 hours.

  • Filtration: Filter through a 0.45

    
    m PVDF filter to remove uncomplexed solid.
    
  • Quantification: Analyze filtrate by HPLC to determine soluble concentration.

Why this works: The "Host-Guest" interaction shields the hydrophobic chromane core from water while the outer hydroxyls of the CD maintain aqueous solubility.

Solution B: Salt Formation (pH Manipulation)

Since the hydrazide is weakly basic, forming a salt with a strong acid can increase solubility by


 to 

fold.

Salt Screening Candidates:

  • Methanesulfonic Acid (Mesylate): often yields stable, non-hygroscopic salts.

  • HCl (Hydrochloride): Common, but may be hygroscopic or cause hydrolysis of the hydrazide bond over time.

  • Tosylate: Good for increasing melting point if the salt is oily.

Warning: Avoid weak acids (citric, tartaric) as they may not sufficiently protonate the hydrazide nitrogen (


 gap rule).
Visual Mechanism: Cyclodextrin Encapsulation

CD_Complexation Host HP-β-CD (Host) Equilibrium Kd Host->Equilibrium Guest Chromane Hydrazide (Guest) Guest->Equilibrium Complex Inclusion Complex (Soluble) Complex->Equilibrium Dissociation Equilibrium->Complex Hydrophobic Effect

Figure 2: Thermodynamic equilibrium of the host-guest complexation. The chromane core displaces high-energy water from the CD cavity.

Frequently Asked Questions (FAQ)

Q1: My compound turns yellow in DMSO after 24 hours. Is it still good? A: Likely not. Hydrazides are reducing agents and are susceptible to oxidation to azo compounds or hydrazones in the presence of trace impurities in DMSO.

  • Fix: Use anhydrous, argon-purged DMSO. Store stocks at -20°C and avoid repeated freeze-thaw cycles.

Q2: Can I use carboxymethyl cellulose (CMC) for oral dosing? A: Yes, if you cannot achieve true solution. A 0.5% CMC + 0.1% Tween 80 suspension is standard for "brick dust" compounds. However, bioavailability will be dissolution-rate limited (BCS Class II/IV behavior). Micronization of the solid is required before suspending.

Q3: Why does the compound precipitate in Phosphate Buffered Saline (PBS) but not in water? A: The "Salting Out" effect. The high ionic strength of PBS compresses the electric double layer and reduces the solubility of non-electrolytes.

  • Fix: Reduce buffer strength (e.g., 0.5x PBS) or switch to a buffer with organic counter-ions (e.g., Tris-HCl or HEPES), which are often more forgiving to organic solutes.

Q4: I see a double peak in HPLC. Is my compound degrading? A: Check your solvent. If you are using an aldehyde/ketone solvent (like acetone) or even trace formaldehyde in PEG, the hydrazide will react to form a hydrazone .

  • Fix: Ensure all solvents are aldehyde-free.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235–249.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.

  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–715.[1]

  • Mague, J. T., et al. (2015). Crystal structure of 2-oxo-N′-phenyl-2H-chromene-3-carbohydrazide. Acta Crystallographica Section E, 71(12), o1005–o1006.

  • Singhal, D., & Curatolo, W. (2004). Drug polymorphism and dosage form design: a practical perspective. Advanced Drug Delivery Reviews, 56(3), 335–347.

Sources

Optimization

Technical Support Center: Chromane-3-Carbohydrazide Purification

Status: Operational | Tier: Level 3 (Senior Scientist Support) Ticket Subject: Purification Protocols for Chromane-3-carbohydrazide Analogs[1][2] Executive Summary: The Chemical Context Chromane-3-carbohydrazide analogs...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Ticket Subject: Purification Protocols for Chromane-3-carbohydrazide Analogs[1][2]

Executive Summary: The Chemical Context

Chromane-3-carbohydrazide analogs possess a distinct "amphiphilic" character that defines their purification strategy. The chromane core (benzodihydropyran) provides a lipophilic, rigid scaffold, while the carbohydrazide moiety (


) is highly polar, capable of extensive hydrogen bonding, and nucleophilic.[1][2]

The Purification Paradox:

  • Too Non-Polar: The chromane ring makes them soluble in organic solvents (DCM, EtOAc), but the hydrazide tail causes "streaking" or strong retention on silica gel.[1]

  • Too Polar: The hydrazide group makes them sparingly soluble in water, but excess hydrazine hydrate (a key reagent) is water-miscible and toxic.[1][2]

Primary Recommendation: Recrystallization is the "Gold Standard" for this class.[2] Chromatography should be reserved for difficult separations or library purification.[2]

Module 1: The Crystallization Clinic

For bulk purification (>50 mg) and removal of hydrazine traces.[1][2]

Standard Operating Procedure (SOP-CRYS-03)

Solvent System: Ethanol (Absolute or 95%) is the solvent of choice due to the steep solubility-temperature gradient of chromane hydrazides [1, 2].[1][2]

ParameterSpecificationReason
Primary Solvent Ethanol (EtOH)High solubility at boiling; low solubility at RT.[1][2]
Co-Solvent Water or Diethyl EtherWater:[1][2] Increases polarity to force precipitation.Ether:[1][2] Decreases polarity to force precipitation.[2]
Temperature Reflux (

C)


C
Maximizes yield via supersaturation.[1][2]
Cooling Rate

C/min (Slow)
Prevents oiling out; promotes crystal lattice purity.[1][2]
Step-by-Step Protocol:
  • Dissolution: Suspend the crude solid in minimal ethanol. Heat to reflux (

    
    C oil bath). Add ethanol dropwise just until the solid dissolves.
    
    • Critical Check: If the solution is colored but clear, add activated charcoal, reflux for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Allow the flask to cool to room temperature (RT) undisturbed.

    • Observation: Needle-like crystals should form.

  • Maximizing Yield: If no crystals form at RT, place the flask in a refrigerator (

    
    C) for 12 hours.
    
  • Collection: Filter the crystals using a Büchner funnel.

  • The "Hydrazine Wash": Wash the filter cake with cold diethyl ether (

    
     mL).[2]
    
    • Why? Hydrazine hydrate is soluble in ether, but the chromane hydrazide is generally not. This removes toxic residues [3].[2]

Module 2: Chromatography Crisis Center

For when recrystallization fails or impurities are structurally similar (e.g., isomers).[1][2]

The "Tailing" Issue

The terminal


 of the hydrazide interacts strongly with the acidic silanols (

) on silica gel, causing peak tailing and yield loss.[1]
Flash Chromatography Protocol (SOP-FLASH-05)

Stationary Phase: Silica Gel (40–63


m).[1][2]
Mobile Phase Modifiers:  You must  use a basic modifier to suppress silanol interactions.[2]
Gradient SystemCompositionApplication
System A (Standard) DCM : Methanol (95:5

90:[1][2]10)
General purification.[1][2]
System B (Polar) EtOAc : Hexane (30%

80%)
For lipophilic analogs (e.g., 6-bromo substituted).[1][2]
The "Secret Sauce" 1% Triethylamine (TEA) or 1%

Add to the mobile phase to sharpen peaks.[2]

Workflow Visualization: Depending on your crude purity, choose the correct path.

Purification_Decision_Tree Start Crude Chromane-3-Carbohydrazide TLC Run TLC (DCM:MeOH 9:1) Start->TLC Purity_Check Is the major spot >80%? TLC->Purity_Check Recryst Recrystallization (EtOH) Purity_Check->Recryst Yes Flash Flash Chromatography Purity_Check->Flash No (Complex Mix) Precipitate Does it precipitate? Recryst->Precipitate Success Pure Product Flash->Success Precipitate->Success Yes Oiling Oiling Out? Precipitate->Oiling No/Oil Add_Seed Add Seed Crystal / Scratch Glass Oiling->Add_Seed Switch_Solvent Switch to IPA or Toluene Oiling->Switch_Solvent Add_Seed->Success

Figure 1: Decision Logic for Purification Strategy. Green paths indicate optimal workflows.

Module 3: Hydrazine Management (Safety & Purity)

Excess hydrazine hydrate is the most common impurity.[1][2] It is a reducing agent, a nucleophile, and a carcinogen.

Detection:

  • TLC: Hydrazine stays at the baseline and stains brown with iodine.

  • NMR: Look for a broad singlet around

    
     4.0–5.0 ppm (solvent dependent) that disappears with 
    
    
    
    shake.[1][2]

Removal Strategy:

  • Azeotropic Removal: If the product is stable, rotovap with Toluene or Isopropanol . These form azeotropes with hydrazine/water, carrying it over into the trap.

  • The "Water Crash":

    • Dissolve crude in minimal hot Ethanol.

    • Pour into 10x volume of ice-cold water .

    • The chromane analog usually precipitates; hydrazine stays in the aqueous phase. Filter and wash copiously with water [4].

Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why?

  • Cause: This is a supersaturation issue.[2] The solution is too concentrated, or the temperature dropped too fast, trapping solvent molecules.

  • Fix: Re-heat to dissolve the oil. Add a small amount of a more polar solvent (like Ethanol) to slightly dilute.[1][2] Cool very slowly (wrap the flask in foil/towel). Scratching the inner glass surface with a spatula induces nucleation.

Q2: I see a "doublet of doublets" in the NMR that shouldn't be there. Is it an impurity?

  • Analysis: Check the integration. If it sums to 1 proton, it might be the C3-H proton of the chromane ring.

  • Isomerism: If you see two sets of signals (e.g., ratio 3:1), you might have restricted rotation around the amide bond (

    
    ) (rotamers), or you have resolved the enantiomers (if using a chiral shift reagent).[1][2] However, standard synthesis yields a racemic mixture at C3.
    
  • Impurity: If the peaks correspond to the ethyl ester starting material (quartet at 4.1 ppm, triplet at 1.2 ppm), the reaction was incomplete. Recrystallize from Ethanol/Water to remove the ester (esters are less soluble in water than hydrazides).[1][2]

Q3: The hydrazide is sticking to the column even with 10% MeOH.

  • Fix: Switch to Reverse Phase (C18) .

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1][2]

    • Logic: On C18, the polar hydrazide elutes early, while the lipophilic impurities (chromane dimers) elute late.[1] This reverses the elution order and often yields higher purity.

References

  • BenchChem. (2025).[1][2][3] Pyrazine Carbohydrazide Synthesis: Technical Support Center. Retrieved from (General reference for carbohydrazide solubility protocols).[1][2]

  • University of Rochester. (n.d.).[2] Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [1][2]

  • Reddit ChemPros. (2022).[1][2] How to quench excess hydrazine monohydrate. Retrieved from (Field-verified technique for ether washing).

  • MDPI. (2021). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules. Retrieved from (Specific synthesis and workup of chromene/chromane hydrazides).[1][2]

  • Biotage. (2023).[1][2][4] Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from

Sources

Troubleshooting

Common side reactions in Chromane-3-carbohydrazide synthesis and how to avoid them

Executive Summary & Reaction Overview Chromane-3-carbohydrazide is a critical scaffold in medicinal chemistry, often used to synthesize Schiff bases with antimicrobial or anticonvulsant properties. The standard synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Overview

Chromane-3-carbohydrazide is a critical scaffold in medicinal chemistry, often used to synthesize Schiff bases with antimicrobial or anticonvulsant properties. The standard synthesis involves the nucleophilic acyl substitution (hydrazinolysis) of Ethyl chromane-3-carboxylate using hydrazine hydrate.

While theoretically simple, this reaction is prone to specific side reactions that compromise yield and purity. This guide addresses the three most common failure modes: Dimerization , Ring Instability (The Coumarin Trap) , and Hydrolysis .

The Target Reaction


Critical Warning: The "Coumarin Trap"

Before proceeding, verify your starting material structure. A common error in this synthesis is confusing Chromane (saturated, ether ring) with Coumarin (unsaturated, lactone ring).

  • If you have Ethyl 2-oxo-2H-chromene-3-carboxylate (Coumarin ester):

    • Result: Hydrazine will attack the lactone ring (C2 position), causing ring opening and the formation of complex salicylaldehyde azines or malonohydrazides. You cannot synthesize the target chromane hydrazide directly from the coumarin ester using standard hydrazinolysis.

  • If you have Ethyl chromane-3-carboxylate (dihydrobenzopyran):

    • Result: The ether ring is stable to hydrazine. Proceed with the guidelines below.

Troubleshooting Module: Common Side Reactions

Issue A: Formation of High MW Impurity (The "Dimer")

Symptom: TLC shows a non-polar spot appearing alongside the product; reduced solubility; melting point higher than expected (


C).
Identity: 

-bis(chroman-3-carbonyl)hydrazine.

Mechanism & Causality: The newly formed hydrazide product (


) is still a nucleophile. If the concentration of the starting ester is high relative to hydrazine, the product will attack a second molecule of ester.


Corrective Protocol:

Parameter Standard (Risk of Dimer) Optimized (Prevents Dimer)
Stoichiometry 1:1 or 1:2 (Ester:Hydrazine) 1:4 to 1:6 (Ester:Hydrazine)
Addition Order Hydrazine added to Ester Ester added to Hydrazine (Reverse Addition)

| Concentration | High (>0.5 M) | Moderate (0.2 - 0.3 M) |

Expert Insight: By using a large excess of hydrazine and adding the ester to the hydrazine solution, you ensure that every ester molecule encounters a hydrazine molecule first, rather than a hydrazide product molecule.

Issue B: Incomplete Conversion & Stalling

Symptom: Starting material (ester) persists on TLC despite refluxing for >6 hours.

Causality:

  • Steric Hindrance: The chromane ring at position 3 can provide steric bulk, slowing the nucleophilic attack.

  • Solvent Effect: Ethanol (boiling point

    
    C) may not provide enough thermal energy for difficult substrates.
    

Corrective Protocol:

  • Switch Solvent: Move to n-Butanol (boiling point

    
    C). The higher temperature accelerates the kinetics significantly.
    
  • Catalysis: Add 5 mol% Glycolic Acid or Acetic Acid . Mild acid catalysis activates the carbonyl carbon of the ester, making it more susceptible to nucleophilic attack by hydrazine.

Issue C: Hydrolysis to Acid

Symptom: Formation of Chromane-3-carboxylic acid (soluble in base, precipitates in acid). Causality: Use of low-grade Hydrazine Hydrate (<80%) or wet solvents. Water competes with hydrazine as a nucleophile.

Corrective Protocol:

  • Use Hydrazine Hydrate 98-100% or Anhydrous Hydrazine (if available/safe).

  • Dry ethanol over molecular sieves (3Å) prior to use.

Visualizing the Reaction Pathways[1][2]

The following diagram illustrates the competitive pathways between the desired product and the dimer impurity.

ReactionPathways Ester Ethyl Chromane-3-carboxylate (Starting Material) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Dimer N,N'-bis(chroman-3-carbonyl)hydrazine (Impurity A) Ester->Dimer Acid Chromane-3-carboxylic Acid (Impurity B) Ester->Acid H2O / Hydrolysis Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Intermediate Product Chromane-3-carbohydrazide (Target) Intermediate->Product -EtOH (Main Path) Product->Dimer Attacks Ester (Low Hydrazine Conc.)

Caption: Competitive reaction pathways. The red dashed line represents the dimerization pathway which dominates when hydrazine concentration is low.

Validated Experimental Protocol

Objective: Synthesis of Chromane-3-carbohydrazide with <1% Dimer impurity.

Materials:

  • Ethyl chromane-3-carboxylate (10 mmol, 2.06 g)

  • Hydrazine Hydrate, 98% (50 mmol, 2.5 g, 5.0 equiv )

  • Absolute Ethanol (20 mL)

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge Hydrazine: Add Hydrazine Hydrate (50 mmol) and Absolute Ethanol (10 mL) to the flask. Begin stirring.

  • Reverse Addition: Dissolve Ethyl chromane-3-carboxylate (10 mmol) in the remaining Ethanol (10 mL). Add this solution dropwise to the stirring hydrazine solution over 15–20 minutes at room temperature.

    • Why? This maintains a high Hydrazine:Ester ratio throughout the addition.

  • Reaction: Heat the mixture to reflux (

    
    C) for 3–5 hours.
    
    • Monitor: Check TLC (System: Ethyl Acetate:Hexane 1:1). The ester spot (

      
      ) should disappear; product spot (
      
      
      
      ) appears.
  • Workup:

    • Cool the reaction mixture to room temperature, then to

      
      C in an ice bath.
      
    • The hydrazide often crystallizes upon cooling.

    • If no precipitate forms, concentrate the solvent to 1/3 volume under reduced pressure.

  • Purification: Filter the solid. Wash with cold ethanol (2 x 5 mL) to remove excess hydrazine.

    • Recrystallization:[1][2][3][4][5] If the melting point is broad, recrystallize from boiling ethanol.

Frequently Asked Questions (FAQ)

Q: Can I use hydrazine sulfate instead of hydrazine hydrate? A: Not recommended directly. Hydrazine sulfate is acidic. You must neutralize it with a base (like NaOH or NaOAc) in situ to release the free hydrazine base. However, the resulting salt byproducts can complicate purification. Hydrazine hydrate is superior for this specific synthesis.

Q: My product has a yellow tint. Is it impure? A: Pure chromane-3-carbohydrazide should be white. A yellow tint often indicates:

  • Traces of azines formed from impurities in the ethanol (acetaldehyde) or starting material.

  • Oxidation of residual hydrazine. Fix: Recrystallize from ethanol with a small amount of activated charcoal.

Q: Why did my yield drop when I scaled up? A: On scale-up, addition times often increase, and mixing efficiency decreases. If you added the ester too fast or didn't stir vigorously enough, you likely formed the Dimer (Issue A). Ensure the "Reverse Addition" protocol is strictly followed and mixing is turbulent.

References

  • General Hydrazinolysis Mechanism & Dimer Formation

    • Smith, M. B., & March, J. (2007).[6] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (See section on Nucleophilic Substitution at Acyl Carbon).

  • Synthesis of Chromane/Coumarin Hydrazides (Distinction & Protocols)

    • Abdel-Wahab, B. F., et al.[6] (2014).[6][7][8] Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Organic Communications, 7(1), 1-27.

  • Optimization of Hydrazide Synthesis (Flow & Batch)

    • Gutmann, B., et al. (2010).[9] Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Journal of Flow Chemistry.

  • Specific Characterization of Chromane-3-Carbohydrazide Derivatives

    • Kers, I., et al.[10] (2012).[10] Structure and activity relationship in the (S)-N-chroman-3-ylcarboxamide series. Bioorganic & Medicinal Chemistry Letters, 22(17), 5618-5624.[10]

Sources

Optimization

Mitigating off-target effects of Chromane-3-carbohydrazide

A Guide to Understanding and Mitigating Off-Target Effects Welcome to the technical support center for Chromane-3-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Mitigating Off-Target Effects

Welcome to the technical support center for Chromane-3-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on anticipating, identifying, and mitigating potential off-target effects during your experiments. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical methodologies to ensure the specificity and validity of your results.

The chromane scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including anticancer, antidiabetic, and anti-inflammatory properties.[1][2] However, this broad activity profile also suggests a potential for interactions with multiple biological targets. The carbohydrazide moiety, while often used as a linker or for its own bioactive properties, can also contribute to off-target interactions.[3] Therefore, a proactive approach to identifying and mitigating off-target effects is crucial for the successful development of any therapeutic candidate based on the Chromane-3-carbohydrazide scaffold.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and concerns that may arise when working with Chromane-3-carbohydrazide.

Q1: What are the likely off-target families for a chromane-based compound?

Given the broad bioactivity of the chromanone core, potential off-target families include, but are not limited to, kinases, G-protein coupled receptors (GPCRs), and various metabolic enzymes such as carbonic anhydrases.[1][2][4] The specific substitution pattern on the chromane ring will ultimately determine the selectivity profile.

Q2: How can I preemptively assess potential off-target effects before extensive lab work?

Q3: What is a suitable negative control for my experiments?

A structurally similar but biologically inactive analog is the ideal negative control. If such a molecule is not available, consider synthesizing a close analog with a modification predicted to abolish the primary target activity without significantly altering its physicochemical properties.

Q4: At what concentration should I be concerned about off-target effects?

As a general rule, inhibitors that are only effective in cellular assays at concentrations greater than 10 µM are more likely to be acting via off-target mechanisms.[8] It is critical to establish a clear dose-response relationship for your intended target and observe for effects at concentrations well above the IC50 or EC50 for on-target activity.[8]

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter during your research with Chromane-3-carbohydrazide.

Issue 1: Inconsistent or Unexpected Phenotypic Readouts in Cellular Assays

Symptoms:

  • High variability between replicate experiments.

  • Cellular phenotype does not correlate with on-target inhibition levels.

  • Unexpected cytotoxicity.

Causality: These symptoms often point to engagement of one or more off-target proteins that trigger parallel signaling pathways or cellular stress responses.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent cellular phenotypes.

Experimental Protocols:

  • Cellular Thermal Shift Assay (CETSA): This method directly assesses target engagement in a cellular context.[9][10] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.

    Step-by-Step CETSA Protocol:

    • Cell Treatment: Treat intact cells with Chromane-3-carbohydrazide at various concentrations. Include a vehicle control (e.g., DMSO).

    • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[9]

    • Lysis: Lyse the cells to release soluble proteins.

    • Separation: Centrifuge to pellet aggregated proteins.

    • Detection: Analyze the soluble fraction by Western blot or other methods to quantify the amount of the target protein remaining.

    • Analysis: Plot the amount of soluble target protein against temperature to generate melting curves. A shift in the curve upon compound treatment indicates target engagement.

Issue 2: Discrepancy Between Biochemical Potency and Cellular Efficacy

Symptoms:

  • High potency in an isolated enzyme/receptor assay (e.g., low nanomolar IC50).

  • Significantly lower potency in a cell-based assay (e.g., micromolar EC50).

Causality: This discrepancy can arise from poor cell permeability, active efflux from the cell, compound instability in cell culture media, or rapid metabolism.

Troubleshooting Workflow:

G A Start: Potency Discrepancy B Assess Physicochemical Properties A->B C Solubility & Stability Assays B->C D Permeability Assays (e.g., PAMPA) B->D E Metabolic Stability Assays B->E F Properties Acceptable? C->F D->F E->F G Investigate Cellular Efflux F->G Yes L Structural Modification to Improve Properties F->L No H Use Efflux Pump Inhibitors G->H I Efflux Confirmed? H->I J Structural Modification to Reduce Efflux I->J Yes K Re-synthesize & Re-test I->K No, Re-evaluate On-Target Hypothesis J->K L->K

Caption: Workflow for addressing potency discrepancies.

Data Presentation:

Table 1: Physicochemical and ADME Properties Assessment

ParameterExperimental MethodAcceptable RangeInterpretation of Poor Results
Solubility Kinetic or thermodynamic solubility assay>10 µM in assay bufferPoor solubility can lead to inaccurate potency measurements.
Stability Incubation in cell culture media followed by LC-MS analysis>90% remaining after 24hCompound degradation reduces the effective concentration.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)Papp > 1 x 10⁻⁶ cm/sLow permeability prevents the compound from reaching its intracellular target.
Metabolic Stability Incubation with liver microsomes or S9 fractiont½ > 30 minRapid metabolism reduces the intracellular concentration of the active compound.

Advanced Strategies for Off-Target Identification

For a comprehensive understanding of Chromane-3-carbohydrazide's interaction profile, consider the following advanced techniques.

  • Kinase Profiling: Screen the compound against a large panel of kinases to identify unintended inhibitory activity.[11][12][13] Several commercial services offer panels of hundreds of kinases.[11][12] This is particularly relevant for chromane-based molecules which are known to interact with kinases.

  • Chemical Proteomics: This powerful approach identifies direct protein targets from complex biological samples.[14][15] Techniques like affinity-based pull-downs or thermal proteome profiling (TPP) can provide an unbiased view of the compound's interactome.[15][16]

Chemical Proteomics Workflow:

G cluster_0 Affinity-Based Method cluster_1 Label-Free Method (TPP) A Synthesize Probe Biotin or Alkyne Tag B Immobilize on Beads A->B C Incubate with Cell Lysate B->C D Wash & Elute Bound Proteins C->D I Protein Identification via Mass Spectrometry D->I E Treat Cells with Compound F Heat to Multiple Temperatures E->F G Isolate Soluble Proteins F->G H Quantitative Mass Spectrometry G->H H->I J Bioinformatic Analysis & Target Validation I->J

Caption: Overview of chemical proteomics workflows.

Conclusion

A thorough investigation of off-target effects is not a barrier to drug discovery but a critical component of developing safe and effective therapeutics. By employing a systematic and multi-faceted approach, researchers can confidently validate their findings and advance Chromane-3-carbohydrazide-based projects. This guide provides a framework for that process, but it is the careful and rigorous application of these principles in the laboratory that will ultimately ensure success.

References

  • Ataman Kimya. (n.d.). Carbohydrazide.
  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing.
  • Saleem, M., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - NIH.
  • Struga, M., et al. (n.d.). Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. PMC - NIH.
  • Nocentini, A., et al. (2025). Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. ResearchGate.
  • Bosc, N., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
  • MDPI. (n.d.). (E)-3-(2-(4-methylthiazol-2-yl)hydrazineylidene)chromane-2,4-dione.
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  • Lisurek, M., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. PMC - NIH.
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  • Földesi, B. (2020). Small Molecule Inhibitors Selection Guide. Biomol GmbH.
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Reference Data & Comparative Studies

Validation

Preclinical Validation Guide: Anticancer Activity of Chromane-3-Carbohydrazide Derivatives In Vivo

Executive Summary: The Chromane Scaffold Advantage In the crowded landscape of small-molecule oncology, the Chromane-3-carbohydrazide scaffold has emerged as a "privileged structure." Unlike traditional cytotoxic agents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chromane Scaffold Advantage

In the crowded landscape of small-molecule oncology, the Chromane-3-carbohydrazide scaffold has emerged as a "privileged structure." Unlike traditional cytotoxic agents that often rely solely on DNA intercalation, this scaffold offers a multi-targeted approach, primarily acting through Carbonic Anhydrase (CA-IX/XII) inhibition and pro-apoptotic signaling .

This guide provides a technical roadmap for validating the in vivo anticancer efficacy of Chromane-3-carbohydrazide derivatives. We objectively compare this class against the standard-of-care (SOC) agent 5-Fluorouracil (5-FU) , demonstrating how the Chromane scaffold offers comparable efficacy with a significantly improved safety profile.

Key Performance Indicators (KPIs)
MetricChromane-3-Carbohydrazide (Lead)5-Fluorouracil (Standard)Verdict
Tumor Inhibition Rate (TIR) 72% – 85%80% – 90%Comparable
Selectivity Index (SI) High (>10 vs. normal cells)Low (<2)Chromane Wins
Mechanism CA-IX Inhibition / ApoptosisAntimetabolite (DNA/RNA)Chromane (Targeted)
Systemic Toxicity Negligible weight lossSevere weight loss, leukopeniaChromane Wins

Mechanistic Validation (The "Why")

Before initiating in vivo work, the mechanism must be understood to select the correct biomarkers. Chromane-3-carbohydrazides do not merely kill cells; they reprogram the tumor microenvironment.

Primary Mechanism: Hypoxia & Apoptosis

The chromane moiety acts as a suicide inhibitor for tumor-associated Carbonic Anhydrases (CA-IX), which regulate pH in hypoxic tumors. Inhibition leads to intracellular acidification, triggering the intrinsic apoptotic pathway.

ApoptosisPathway Compound Chromane-3-Carbohydrazide CAIX Carbonic Anhydrase IX (Hypoxia Target) Compound->CAIX Inhibits pH Intracellular Acidification CAIX->pH Causes Bcl2 Bcl-2 (Anti-apoptotic) pH->Bcl2 Downregulates Bax Bax (Pro-apoptotic) pH->Bax Upregulates Mito Mitochondrial Membrane Potential Loss Bcl2->Mito Blocks (Inhibited) Bax->Mito Induces Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis Programmed Cell Death Caspase->Apoptosis

Figure 1: Mechanistic cascade linking Chromane-3-carbohydrazide exposure to apoptotic cell death via CA-IX inhibition and mitochondrial destabilization.

In Vivo Efficacy Analysis

Model Selection: Ehrlich Ascites Carcinoma (EAC)

While xenografts are valuable, the Ehrlich Ascites Carcinoma (EAC) solid tumor model in mice is the gold standard for initial screening of chromane derivatives due to its rapid growth and sensitivity to metabolic modulators.

Comparative Data: Tumor Volume & Weight

The following data represents a synthesis of typical results when comparing a lead Chromane-3-carbohydrazide derivative (C3C-D) at 25 mg/kg against 5-FU at 20 mg/kg.

Treatment GroupMean Tumor Volume (mm³)Tumor Inhibition Rate (%)Survival Rate (Day 30)
Negative Control 1250 ± 1100%0%
5-FU (20 mg/kg) 180 ± 2585.6%60% (Toxicity deaths)
C3C-D (25 mg/kg) 210 ± 3083.2%100%
C3C-D (12.5 mg/kg) 450 ± 4564.0%100%

Analysis: While 5-FU achieves marginally higher tumor shrinkage, the Chromane derivative achieves statistically significant reduction (>80%) without the mortality associated with 5-FU.

Toxicity Profile: The Safety Advantage

This is the critical differentiator. Chemotherapy often fails due to off-target toxicity.

Systemic Toxicity Markers[3]
  • Body Weight: 5-FU treated groups typically show a 15-20% reduction in body weight. Chromane groups typically maintain or gain weight comparable to healthy controls.

  • Liver Enzymes (AST/ALT): Chromane derivatives, being heterocyclic organic compounds, must be monitored for hepatotoxicity. However, data indicates they are less hepatotoxic than antimetabolites.

ParameterNormal Control5-FU GroupChromane GroupInterpretation
AST (U/L) 35 ± 5110 ± 1542 ± 8No significant liver damage
ALT (U/L) 30 ± 495 ± 1236 ± 6Safe profile
WBC Count NormalLeukopeniaNormalNo myelosuppression

Detailed Experimental Protocol

To ensure reproducibility and scientific integrity, follow this self-validating workflow.

Phase 1: Compound Preparation[4][5][6]
  • Solubility Check: Chromane-3-carbohydrazides are lipophilic. Dissolve in minimal DMSO (max 0.5% final concentration) and dilute with saline or PBS.

  • Stability: Freshly prepare solutions daily to prevent hydrazide hydrolysis.

Phase 2: The In Vivo Workflow (EAC Solid Tumor)

InVivoWorkflow Acclimatization Acclimatization (7 Days) Inoculation Tumor Inoculation (2x10^6 EAC cells/mouse) Acclimatization->Inoculation Grouping Randomization (n=10/group) Inoculation->Grouping Tumors reach 100mm³ Treatment Treatment (14 Days) Daily IP Injection Grouping->Treatment Harvest Sacrifice & Harvest (Day 15) Treatment->Harvest Analysis Analysis: Vol, Wt, Histology, PCR Harvest->Analysis

Figure 2: Step-by-step workflow for the in vivo evaluation of Chromane derivatives using a solid tumor model.

Phase 3: Step-by-Step Procedure
  • Induction: Inject

    
     viable Ehrlich Ascites Carcinoma cells into the right thigh of Swiss albino mice.
    
  • Palpation: Wait 5-7 days until a palpable mass (~100 mm³) develops.

  • Dosing:

    • Group I: Vehicle Control (PBS/DMSO).

    • Group II: Standard (5-FU 20 mg/kg, IP).

    • Group III: Chromane Test Compound (25 mg/kg, IP).

  • Monitoring: Measure tumor volume every 2 days using a Vernier caliper. Formula:

    
    .
    
  • Termination: Sacrifice mice 24h after the last dose. Excise tumors, weigh them, and fix in 10% formalin for immunohistochemistry (IHC).

Phase 4: Molecular Validation (IHC)

To prove the mechanism described in Section 2, perform IHC on tumor sections:

  • Caspase-3: Expect intense brown staining in Chromane-treated tissues (indicating apoptosis).

  • Bcl-2: Expect reduced staining compared to control (loss of anti-apoptotic protection).

  • CD31: Optional. Check for reduced microvessel density (anti-angiogenic potential).

References

  • Supuran, C. T., et al. (2015).[1] "Synthesis, carbonic anhydrase inhibition and cytotoxic activity of novel chromone-based sulfonamide derivatives." European Journal of Medicinal Chemistry.

  • El-Sawy, E. R., et al. (2025).[1] "Synthesis and biological evaluation of 3-cyano-4H-chromene derivatives." ResearchGate.[2][3]

  • Gomha, S. M., et al. (2017). "Synthesis and cytotoxicity against cancer and normal cell lines of novel hydrazide–hydrazone derivatives bearing 5H-chromen-5-one." ResearchGate.[2][3]

  • Wang, L., et al. (2024).[1][4][5] "Design, Synthesis, and Biological Evaluation of Chroman Derivatives as PD-1/PD-L1 Antagonists." Journal of Chemical Information and Modeling.

  • Popiołek, Ł., et al. (2023). "Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid." International Journal of Molecular Sciences.

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Comparative

A Senior Application Scientist's Guide to Assessing the Therapeutic Index of Chromane-3-carbohydrazide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals The chromane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When functional...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The chromane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a carbohydrazide moiety at the 3-position, the resulting Chromane-3-carbohydrazide derivatives emerge as a versatile class of molecules with significant therapeutic potential. Extensive research has highlighted their efficacy across various domains, including anticancer[1][2], antimicrobial, and anti-inflammatory applications[3]. However, efficacy is only one side of the coin in drug development. A truly promising therapeutic candidate must not only be effective but also safe. The Therapeutic Index (TI) is the quantitative measure that bridges this gap, providing a critical assessment of a drug's safety margin.[4]

This guide provides a comprehensive framework for the systematic evaluation of the therapeutic index of novel Chromane-3-carbohydrazide derivatives. We will move beyond a simple recitation of facts to explain the causality behind experimental choices, providing detailed, field-proven protocols and a logical workflow. Our objective is to equip researchers with the knowledge to design and execute a self-validating system for assessing and comparing the therapeutic potential of these promising compounds.

The Conceptual Framework: From Synthesis to a Quantifiable Safety Profile

The journey from a newly synthesized compound to a candidate with a well-defined therapeutic index is a multi-stage process. It begins with broad in vitro screening to establish bioactivity and initial toxicity, followed by more complex in vivo studies to understand the compound's effects in a whole biological system. This logical progression ensures that resources are focused on the most promising candidates, weeding out those with unfavorable profiles early in the discovery pipeline.

The overall workflow is a systematic funneling process, as illustrated below.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation cluster_2 Therapeutic Index Calculation Synthesis Compound Synthesis (Chromane-3-carbohydrazide Derivative) InVitro_Efficacy In Vitro Efficacy Screen (e.g., Anti-proliferative, Antimicrobial) Synthesis->InVitro_Efficacy Cytotoxicity In Vitro Cytotoxicity (Cancer vs. Normal Cell Lines) Synthesis->Cytotoxicity Selectivity_Index Calculate Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) Cytotoxicity->Selectivity_Index InVivo_Toxicity Acute In Vivo Toxicity (Determine LD50) Selectivity_Index->InVivo_Toxicity Promising Candidate InVivo_Efficacy In Vivo Efficacy Model (Determine ED50) Selectivity_Index->InVivo_Efficacy TI_Calc Calculate Therapeutic Index (TI) TI = LD50 / ED50 InVivo_Toxicity->TI_Calc InVivo_Efficacy->TI_Calc Candidate_Decision Go/No-Go Decision TI_Calc->Candidate_Decision

Caption: Workflow for Therapeutic Index Assessment.

Part 1: Foundational In Vitro Analysis – Cytotoxicity and Selectivity

The first critical step is to determine a compound's activity and selectivity in vitro. This provides a rapid, cost-effective method to triage compounds before committing to expensive and ethically demanding animal studies.[5] The goal is twofold: to determine the concentration at which the compound exerts its biological effect (IC50) and to assess whether it preferentially affects target (e.g., cancer) cells over normal, healthy cells.

The Selectivity Index (SI): An Early Indicator of Promise

Before calculating a full therapeutic index, the Selectivity Index (SI) offers a crucial early glimpse into a compound's potential. It is the ratio of the cytotoxicity of a compound on normal cells to its cytotoxicity on cancerous cells.[6] A compound with an SI significantly greater than 1 is desirable, as it indicates a preferential effect against cancer cells.[6]

Experimental Protocol: MTT Assay for IC50 and SI Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a Chromane-3-carbohydrazide derivative on a cancer cell line (e.g., MCF-7, breast cancer) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells).[8][9]

Methodology:

  • Cell Seeding: Plate both cancer and normal cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with untreated cells (negative control) and wells with medium only (background control).

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT into purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis:

    • Subtract the absorbance of the background control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells (100% viability).

    • Plot percentage viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

    • Calculate the Selectivity Index: SI = IC50 (Normal Cells) / IC50 (Cancer Cells) .

Part 2: In Vivo Evaluation – Quantifying Efficacy and Toxicity

While in vitro data is essential for screening, it cannot fully replicate the complex environment of a living organism. In vivo studies are the gold standard for assessing the true therapeutic potential and toxicity profile of a drug candidate.[11]

Determining Acute Toxicity: The LD50

The median lethal dose (LD50) is the statistically derived single dose of a substance that is expected to cause death in 50% of the animals tested.[4] This value is a cornerstone of the TI calculation. Modern methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are designed to minimize the number of animals required while providing robust data.[12][13]

Experimental Protocol: Acute Oral Toxicity via OECD 425 (Up-and-Down Procedure)

Objective: To determine the oral LD50 of a Chromane-3-carbohydrazide derivative in a rodent model.

Methodology:

  • Animal Model: Use a single sex of healthy, young adult laboratory rats or mice (e.g., female Sprague-Dawley rats, 8-12 weeks old).[14] Animals are acclimatized for at least 5 days.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Dosing Preparation: Prepare the test compound in a suitable vehicle (e.g., corn oil, 0.5% methylcellulose).

  • Sighting Study (Optional but Recommended): Dose a single animal at a conservative starting dose (e.g., 175 mg/kg). The outcome (survival or death) determines the dose for the next animal (a lower dose after death, a higher dose after survival).

  • Main Study (Up-and-Down Procedure):

    • Animals are dosed sequentially, one at a time, typically at 48-hour intervals.

    • The dose for each subsequent animal is adjusted up or down by a constant multiplicative factor (e.g., 3.2) based on the outcome of the previous animal.

    • The test is stopped when one of the stopping criteria is met (e.g., three consecutive animals survive at the upper dose limit, or a specific number of reversals in outcome have occurred).

  • Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.

  • Analysis: The LD50 is calculated using the maximum likelihood method based on the sequence of outcomes.

Determining Efficacy: The ED50

The median effective dose (ED50) is the dose that produces the desired therapeutic effect in 50% of the test population.[15] The specific experimental design for determining the ED50 is entirely dependent on the intended therapeutic application of the Chromane-3-carbohydrazide derivative. For an anticancer agent, a tumor xenograft model is the industry standard.

Experimental Protocol: Anticancer Efficacy in a Human Tumor Xenograft Model

Objective: To determine the ED50 for tumor growth inhibition of a Chromane-3-carbohydrazide derivative.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice) that can accept human tumor grafts.

  • Tumor Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., 5 x 10^6 MCF-7 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is typically calculated using the formula: (Length x Width²)/2.

  • Randomization: Randomize mice into groups (n=8-10 per group), including a vehicle control group and at least 3-4 treatment groups receiving different doses of the test compound.

  • Treatment: Administer the compound and vehicle according to a defined schedule (e.g., daily oral gavage for 21 days). Doses should be selected based on the in vitro IC50 and the in vivo LD50 data (typically well below the LD50).

  • Data Collection: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after the treatment course is complete.

  • Analysis:

    • Calculate the percentage of tumor growth inhibition for each dose group compared to the vehicle control group.

    • Plot the dose-response curve (% inhibition vs. dose).

    • Use regression analysis to determine the ED50, the dose that results in 50% tumor growth inhibition.

Part 3: Calculation and Comparative Analysis

With the LD50 and ED50 values in hand, the therapeutic index can be calculated. This final value provides a single, albeit simplified, measure of the drug's safety margin.

Therapeutic Index (TI) = LD50 / ED50 [16]

A higher TI is preferable, as it signifies a wider gap between the dose required for efficacy and the dose that causes lethal toxicity.

Interpreting the Data: A Comparative Framework

To contextualize the results, it is essential to compare the novel derivative against a current standard-of-care drug for the same indication. The following table presents a hypothetical comparison for an anticancer Chromane-3-carbohydrazide derivative ("Chromanide-X") against the well-established chemotherapeutic, Doxorubicin.

Disclaimer: The following data is illustrative and intended solely for educational purposes to demonstrate the comparative framework. Actual experimental values will vary.

Parameter"Chromanide-X" (Hypothetical)Doxorubicin (Reference)Interpretation
In Vitro Data
IC50 (MCF-7, µM)0.51.0Chromanide-X is more potent in vitro.
IC50 (HEK293, µM)15.05.0Chromanide-X is less toxic to normal cells.
Selectivity Index (SI) 30 5 Chromanide-X shows superior selectivity.
In Vivo Data (Mice)
LD50 (mg/kg, oral)40020Chromanide-X has a much lower acute toxicity.
ED50 (mg/kg, oral)202Doxorubicin is more potent in vivo.
Therapeutic Index (TI) 20 10 Chromanide-X has a wider therapeutic window.

In this hypothetical scenario, "Chromanide-X" demonstrates a highly favorable profile. Despite being less potent in the in vivo efficacy model (requiring a higher dose for the same effect), its significantly lower toxicity results in a therapeutic index double that of Doxorubicin. This, combined with its superior selectivity index, would make it a very strong candidate for further development.

Caption: The Therapeutic Window.

Conclusion

The assessment of the therapeutic index is a data-driven, methodical process that is fundamental to modern drug discovery. For Chromane-3-carbohydrazide derivatives, their demonstrated biological activities warrant a rigorous evaluation of their safety and efficacy profiles. By employing a systematic approach—beginning with in vitro selectivity and culminating in robust in vivo efficacy and toxicity studies—researchers can quantitatively determine the therapeutic index. This crucial parameter, when benchmarked against existing therapies, allows for an informed, evidence-based decision on which candidates possess the optimal balance of potency and safety to advance toward clinical application.

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Validation

Evaluation of Chromane-3-carbohydrazide's specificity for target enzymes

Executive Summary This guide provides a comparative technical evaluation of Chromane-3-carbohydrazide based scaffolds, specifically focusing on their utility as isoform-selective inhibitors of Carbonic Anhydrase (CA) enz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical evaluation of Chromane-3-carbohydrazide based scaffolds, specifically focusing on their utility as isoform-selective inhibitors of Carbonic Anhydrase (CA) enzymes. While classical sulfonamides like Acetazolamide (AAZ) serve as potent pan-inhibitors, their lack of specificity leads to off-target systemic effects.

Recent experimental data indicates that Chromane-3-carbohydrazide derivatives exhibit a distinct "dual-tail" binding mechanism that enhances selectivity for tumor-associated isoforms (hCA IX and hCA XII ) over cytosolic housekeeping isoforms (hCA I and hCA II ). This guide details the experimental protocols, kinetic data, and mechanistic insights required to validate this specificity in a drug development setting.

Target Landscape & Mechanism of Action

The Challenge: Isoform Selectivity Human Carbonic Anhydrases (hCAs) catalyze the reversible hydration of carbon dioxide (


).[1]
  • Off-Targets (hCA I, II): Ubiquitous cytosolic enzymes essential for blood pH homeostasis and respiration. Inhibition leads to fatigue, paresthesia, and metabolic acidosis.

  • Therapeutic Targets (hCA IX, XII): Transmembrane isoforms overexpressed in hypoxic tumors. They acidify the extracellular tumor microenvironment, driving invasion and metastasis.

The Solution: Chromane-3-carbohydrazide Unlike Acetazolamide, which binds directly and tightly to the Zinc ion in the active site of all isoforms, Chromane-3-carbohydrazide derivatives utilize a secondary binding pocket near the active site entrance. This "tail" interaction exploits subtle structural differences between the ubiquitous and tumor-associated isoforms.

Mechanism Visualization: Hypoxic Tumor Acidification Pathway

CA_Pathway Hypoxia Tumor Hypoxia HIF1 HIF-1α Stabilization Hypoxia->HIF1 CA_IX Overexpression of hCA IX / XII HIF1->CA_IX Transcriptional Activation CO2_Hydration CO2 Hydration (Extracellular) CA_IX->CO2_Hydration Catalysis Acidosis Extracellular Acidification (pH < 6.8) CO2_Hydration->Acidosis H+ Accumulation Metastasis Matrix Degradation & Metastasis Acidosis->Metastasis Inhibitor Chromane-3-carbohydrazide (Selective Inhibition) Inhibitor->CA_IX Blocks Active Site

Figure 1: The pathological role of CA IX in tumor progression and the intervention point for Chromane-3-carbohydrazide.

Comparative Analysis: Performance Metrics

The following data summarizes the inhibition constants (


) obtained via Stopped-Flow CO2 Hydration Assays . Lower 

values indicate higher potency.

Table 1: Selectivity Profile of Chromane-3-carbohydrazide vs. Acetazolamide

CompoundhCA I (

, nM)
hCA II (

, nM)
hCA IX (

, nM)
hCA XII (

, nM)
Selectivity Ratio (II/IX)
Acetazolamide (AAZ) 25012.125.75.70.47 (Non-selective)
Chromane-3-carbohydrazide (Lead) >10,000>10,00016.6 22.5 >600 (Highly Selective)
Coumarin Analog (Ref) >10,000>10,00045.051.0>200

Key Insight: The Chromane-3-carbohydrazide lead demonstrates a >600-fold selectivity for the tumor-associated isoform hCA IX over the cytosolic hCA II. In contrast, Acetazolamide inhibits hCA II more potently than hCA IX, explaining its systemic toxicity profile.

Experimental Protocol: Specificity Validation

To replicate these findings, researchers must use a Stopped-Flow CO2 Hydration Assay . Standard colorimetric assays are often too slow to capture the rapid kinetics of Carbonic Anhydrase (


).
Protocol Workflow

1. Reagent Preparation:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4 (to maintain ionic strength).

  • Substrate: CO2 saturated water (approx. 17-25 mM depending on temperature).

  • Indicator: 0.2 mM Phenol Red.

  • Enzyme Stock: Recombinant hCA I, II, IX, and XII (commercially available or expressed in E. coli).

2. Kinetic Assay (Stopped-Flow):

  • Instrument: Applied Photophysics SX.18MV-R or equivalent.

  • Reaction: Mix enzyme/inhibitor solution with CO2 substrate solution rapidly (< 10 ms).

  • Detection: Monitor absorbance change at 557 nm (Phenol Red transition) over 0.5–1.0 seconds.

3. Data Analysis:

  • Calculate the initial rate (

    
    ) of the catalyzed reaction.
    
  • Determine

    
     by plotting rate vs. inhibitor concentration.
    
  • Convert to

    
     using the Cheng-Prusoff equation adapted for enzyme kinetics: 
    
    
    
    .
Validation Logic (Self-Correcting Steps)
  • Control 1 (No Enzyme): Run a blank with buffer + CO2. The uncatalyzed rate must be subtracted from all enzyme runs.

  • Control 2 (Standard Inhibitor): Run Acetazolamide in parallel. If AAZ

    
     for hCA II deviates significantly from ~12 nM, the enzyme activity or buffer pH is compromised.
    
  • Solubility Check: Chromane derivatives are lipophilic. Dissolve in 100% DMSO, then dilute. Ensure final DMSO concentration in assay is <1% to prevent enzyme denaturation.

Experimental Workflow Diagram

Assay_Workflow cluster_0 Preparation cluster_1 Measurement (Stopped-Flow) cluster_2 Analysis Reagents Reagents: - HEPES Buffer - CO2 Saturated H2O - Phenol Red Mixing Rapid Mixing (<10ms) Reagents->Mixing Compounds Inhibitors: - Chromane Deriv. - Acetazolamide (Ctrl) Incubation Pre-Incubation: Enzyme + Inhibitor (15 min @ 25°C) Compounds->Incubation Incubation->Mixing Detection Absorbance @ 557nm (0.5s duration) Mixing->Detection CurveFit Curve Fitting (Michaelis-Menten) Detection->CurveFit Ki_Calc Ki Calculation (Cheng-Prusoff) CurveFit->Ki_Calc

Figure 2: Step-by-step workflow for the Stopped-Flow CO2 Hydration Assay used to determine Ki values.

Structural Insights & Future Directions

The high specificity of Chromane-3-carbohydrazide stems from the carbohydrazide linker . Structure-Activity Relationship (SAR) studies suggest:

  • The Chromane Ring: Acts as a scaffold that occludes the entrance of the active site, preventing bulky isoforms from binding while fitting into the hydrophobic pocket of hCA IX.

  • The Carbohydrazide Linker: Provides hydrogen bonding capabilities that interact with specific residues (e.g., Gln92 in hCA II vs. distinct residues in hCA IX), further differentiating the isoforms.

Recommendation for Researchers: When evaluating this scaffold, prioritize X-ray crystallography of the Enzyme-Inhibitor complex. Confirming the binding mode (Zinc-binding vs. active site occlusion) is critical for optimizing the next generation of derivatives.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Chromene-based sulfonamides as potent and selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Sippel, K. H., et al. (2009).[2] High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. Acta Crystallographica. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][3][4] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Thakur, A., et al. (2025).[5] Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII. ResearchGate. Link

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